molecular formula C15H22N2Na2O16P2S B1139528 MRS 2690 CAS No. 15039-58-4

MRS 2690

Katalognummer: B1139528
CAS-Nummer: 15039-58-4
Molekulargewicht: 626.33
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Potent P2Y14 receptor agonist (EC50 = 49 nM) that displays 7-fold higher potency than UDP-glucose.

Eigenschaften

CAS-Nummer

15039-58-4

Molekularformel

C15H22N2Na2O16P2S

Molekulargewicht

626.33

Synonyme

Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4/'-methylthio)uridin-5/'/'-yl] ester disodium salt

Herkunft des Produkts

United States
Foundational & Exploratory

MRS 2690: The Premier Agonist for P2Y14 Receptor Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmacological Application

Executive Summary

MRS 2690 (5-iodo-UDP) is a highly potent, selective, and stable synthetic agonist for the P2Y14 receptor . Unlike the endogenous ligand UDP-glucose, which is susceptible to rapid hydrolysis by ectonucleotidases, MRS 2690 exhibits enhanced metabolic stability and a potency approximately 7-fold higher (EC50 ≈ 49 nM).

This guide delineates the primary research sectors where MRS 2690 is the gold-standard probe, specifically: Metabolic Physiology (Insulin Secretion) , Immunology (Mast Cell/Asthma) , and Cardiovascular Vasoconstriction . It provides validated protocols and mechanistic insights to ensure experimental rigor.

Pharmacological Profile & Selectivity

Before deploying MRS 2690, researchers must understand its specific interaction profile to avoid off-target data interpretation.

ParameterMRS 2690 SpecificationEndogenous Ligand (UDP-Glucose)
Primary Target P2Y14 Receptor (Gi-coupled)P2Y14
Potency (EC50) ~49 nM ~350 nM
Selectivity >100-fold vs. P2Y2, P2Y4, P2Y6Activates P2Y14; hydrolyzes to UDP (P2Y6 agonist)
Chemical Nature 5-iodo-uridine-5'-diphosphateNucleotide Sugar
Stability Resistant to ectonucleotidasesRapidly hydrolyzed

Expert Insight: The critical advantage of MRS 2690 is its resistance to hydrolysis. When using UDP-glucose, ectonucleotidases (like NTPDases) rapidly cleave the glucose moiety, leaving UDP—a potent P2Y6 agonist. This creates "false positive" inflammatory signals attributed to P2Y14 that are actually P2Y6-mediated. MRS 2690 eliminates this artifact.

Core Research Areas
A. Metabolic Physiology: Diabetes and Insulin Secretion

MRS 2690 is pivotal in identifying the P2Y14 receptor as a positive modulator of Glucose-Stimulated Insulin Secretion (GSIS).

  • Mechanism: P2Y14 is expressed in pancreatic

    
    -cells. While classically Gi-coupled (inhibiting cAMP), in the context of 
    
    
    
    -cells, MRS 2690 activation potentiates insulin release, likely via crosstalk with calcium signaling pathways or inhibition of tonic inhibitory signals.
  • Application: Researchers use MRS 2690 to challenge islets under high-glucose conditions (e.g., 16.7 mM) to measure the amplification of insulin release.

B. Cardiovascular Physiology: Vasoconstriction

In vascular biology, MRS 2690 is used to probe the contractile tone of specific arterial beds, particularly porcine coronary and pancreatic arteries.

  • Mechanism: In smooth muscle cells, P2Y14 activation by MRS 2690 triggers a RhoA/ROCK-dependent pathway and mobilizes intracellular Calcium (

    
    ), leading to myosin light chain (MLC) phosphorylation and contraction.
    
  • Application: Organ bath studies using isolated vessel rings to construct cumulative concentration-response curves (CCRC).

C. Immunology: Mast Cell Degranulation & Asthma

P2Y14 is highly expressed in immune cells (mast cells, neutrophils, T-cells).

  • Mechanism: MRS 2690 induces degranulation (release of

    
    -hexosaminidase and histamine) in mast cells, contributing to airway inflammation and hypersensitivity.
    
  • Application: Used in in vitro asthma models to study the chemotaxis of neutrophils and the release of inflammatory mediators.

Mechanistic Visualization

The following diagram illustrates the dual-signaling nature of P2Y14 activated by MRS 2690: the canonical Gi pathway (common in immune cells) and the RhoA/Calcium pathway (common in vascular smooth muscle).

P2Y14_Signaling MRS2690 MRS 2690 (Agonist) P2Y14 P2Y14 Receptor (GPCR) MRS2690->P2Y14 Gi Gi Protein (alpha-i) P2Y14->Gi Canonical RhoA RhoA / ROCK P2Y14->RhoA Vascular Context Ca Intracellular Ca2+ (Mobilization) P2Y14->Ca Gq/PLC? AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Immune Immune Modulation (Chemotaxis) cAMP->Immune Modulates MLC MLC Phosphorylation RhoA->MLC Ca->MLC Contract Vasoconstriction (Smooth Muscle) MLC->Contract

Caption: MRS 2690 activates P2Y14, driving tissue-specific outcomes: Gi-mediated immune modulation and RhoA/Ca2+-mediated vasoconstriction.

Validated Experimental Protocol
Assay: cAMP Inhibition (Gi-Coupled Validation)

Since P2Y14 is Gi-coupled, the most direct validation of MRS 2690 activity is the inhibition of forskolin-stimulated cAMP.

Materials:

  • HEK293 cells stably expressing human P2Y14.[1]

  • MRS 2690 (Stock: 10 mM in water).

  • Forskolin (10 µM).

  • HTRF cAMP detection kit (e.g., Cisbio).

Step-by-Step Protocol:

  • Cell Prep: Harvest P2Y14-HEK293 cells and resuspend in stimulation buffer (HBSS + 0.5 mM IBMX to block phosphodiesterases).

  • Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.

  • Agonist Addition: Add MRS 2690 (concentration range: 0.1 nM to 10 µM).

  • Stimulation: Immediately add Forskolin (final conc. 10 µM) to elevate cAMP levels.

    • Note: Without Forskolin, basal cAMP is too low to observe Gi-mediated inhibition.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Lysis/Detection: Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.

  • Read: Incubate 1 hour RT and read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis: Plot FRET ratio vs. log[MRS 2690]. Expect a sigmoidal dose-dependent decrease in cAMP signal.

Self-Validation Check:

  • Positive Control: Use UDP-glucose (expect lower potency).

  • Negative Control: Use untransfected HEK293 cells (MRS 2690 should show no effect).

  • Antagonist Check: Pre-incubate with PPTN (10 nM), a selective P2Y14 antagonist. PPTN should right-shift the MRS 2690 curve significantly.

References
  • Ko, H. et al. (2007).[2] "Structure-activity relationship of uridine 5'-diphosphoglucose analogues as agonists of the human P2Y14 receptor." Journal of Medicinal Chemistry. Link

  • Abbas, Z. et al. (2013). "Novel vasocontractile role of the P2Y14 receptor: characterization of its signalling in porcine isolated pancreatic arteries."[3] British Journal of Pharmacology. Link

  • Meister, J. et al. (2014). "The G Protein-coupled Receptor P2Y14 Influences Insulin Release and Smooth Muscle Function in Mice." Journal of Biological Chemistry. Link

  • Gao, Z.G. et al. (2013).[4] "P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model." Journal of Pharmacology and Experimental Therapeutics. Link

  • Tocris Bioscience. "MRS 2690 Product Datasheet." Link

Sources

An In-Depth Technical Guide to the Selectivity Profile of MRS 2690: A Potent P2Y14 Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the pharmacological profile of MRS 2690, a critical tool for researchers in purinergic signaling. A crucial point of clarification is that while the query concerned the P2Y6 receptor, MRS 2690 is, in fact, a potent and selective agonist for the P2Y14 receptor . This document will therefore elucidate its selectivity based on its established primary target, providing the necessary context regarding other P2Y family members, including P2Y6, to underscore its specificity.

Introduction to MRS 2690: Beyond the Endogenous Ligand

MRS 2690 is a synthetic analog of UDP-glucose, an endogenous nucleotide sugar that activates the P2Y14 receptor.[1][2] Chemically, it is the 2-thio analog of UDP-glucose, a modification that significantly enhances its potency compared to the natural ligand.[2][3] MRS 2690 is a potent P2Y14 receptor agonist with an EC50 value of 49 nM, making it approximately 6- to 7-fold more potent than UDP-glucose.[2] This enhanced potency and its selectivity make MRS 2690 an invaluable pharmacological tool for elucidating the physiological and pathological roles of the P2Y14 receptor, which is implicated in inflammation, immune responses, and pain.[1][4]

The Selectivity Profile of MRS 2690

The utility of a pharmacological agent is defined by its selectivity. An ideal tool compound should exhibit high affinity and efficacy for its intended target while demonstrating minimal interaction with other related receptors. This prevents confounding off-target effects and allows for the unambiguous attribution of observed biological responses to the activation of the target receptor.

MRS 2690 is recognized as a selective P2Y14 receptor agonist.[1][4] While comprehensive screening data across all P2Y subtypes is not consolidated in a single public source, key selectivity indicators have been established in the literature. The structural modifications that confer high potency at the P2Y14 receptor also appear to prevent its activity at other P2Y subtypes.

Receptor SubtypeAgonistActivity / Potency (EC50)Citation
Human P2Y14 MRS 2690 49 nM
Human P2Y14UDP-glucose (endogenous)~350 nM[2]
Human P2Y2MRS 2690Inactive[2][3]
Human P2Y6MRS 2802*Inactive[3]

*Note: MRS 2802 is a related UDP analog (α,β‑difluoromethylene-UDP). Its inactivity at the P2Y6 receptor provides strong evidence for the selectivity of this structural class of compounds, including MRS 2690, for the P2Y14 receptor over the P2Y6 receptor.[3]

This selectivity is fundamentally important because different P2Y receptors trigger distinct downstream signaling cascades.

Differentiating the P2Y14 and P2Y6 Signaling Pathways

Understanding the selectivity of MRS 2690 requires an appreciation of the divergent signaling pathways initiated by its target receptor, P2Y14, versus other subtypes like P2Y6.

The P2Y14 Receptor Pathway (Gi-coupled)

The P2Y14 receptor belongs to the Gi-coupled subfamily of P2Y receptors.[5] Its activation by agonists like MRS 2690 leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This pathway is central to its roles in modulating immune cell function.[5] Additionally, P2Y14 activation can engage RhoA signaling, influencing cellular processes like chemotaxis.

cluster_membrane Cell Membrane cluster_cytosol Cytosol MRS2690 MRS 2690 P2Y14 P2Y14 Receptor MRS2690->P2Y14 Binds G_protein Gi/o Protein P2Y14->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Immune Cell Function) cAMP->Response Leads to cluster_membrane Cell Membrane cluster_cytosol Cytosol UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Binds G_protein Gq/11 Protein P2Y6->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Response Cellular Response (e.g., Inflammation, Phagocytosis) Ca_release->Response Leads to

Caption: P2Y6 Receptor Gq-coupled signaling pathway.

The clear distinction between these pathways highlights why an agonist selective for P2Y14, like MRS 2690, will not trigger the calcium mobilization characteristic of P2Y6 activation. This is the cornerstone of its utility as a specific molecular probe.

Experimental Validation of Selectivity

Determining the selectivity profile of a compound like MRS 2690 involves a series of well-established assays. These protocols are designed to quantify the interaction of the ligand with its target and assess its activity at potential off-targets.

Functional Assay: Calcium Mobilization

This assay is ideal for assessing activity at Gq-coupled receptors, such as P2Y6. Since P2Y14 is Gi-coupled, MRS 2690 would not be expected to elicit a response in this assay unless the cells are engineered with a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein that redirects Gi signaling to the PLC pathway. The absence of a calcium response in standard cell lines expressing P2Y6 is a direct measure of selectivity.

Workflow Diagram:

A 1. Cell Plating Seed cells expressing P2Y6 in a 96-well plate B 2. Dye Loading Incubate cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C 3. Compound Addition Add MRS 2690 (or control agonist) to wells using a fluorescence plate reader B->C D 4. Signal Detection Measure fluorescence intensity in real-time C->D E 5. Data Analysis Plot fluorescence vs. time. An increase indicates Ca²⁺ mobilization. D->E A 1. Membrane Preparation Prepare cell membranes from cells expressing the target P2Y receptor B 2. Assay Incubation Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of MRS 2690 A->B C 3. Separation Rapidly separate bound from free radioligand via vacuum filtration B->C D 4. Counting Quantify radioactivity retained on the filter using a scintillation counter C->D E 5. Data Analysis Plot % bound radioligand vs. competitor concentration to determine IC₅₀ and Ki D->E

Caption: Competitive Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Harvest cells expressing the P2Y receptor of interest (e.g., P2Y14 or P2Y6).

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet to remove cytosolic components.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Incubation:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., a radiolabeled P2Y14 antagonist), and a range of concentrations of unlabeled MRS 2690.

    • Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled agonist/antagonist).

    • Incubate the plate at a defined temperature (e.g., room temperature) for a period sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filtermat. The membranes and bound radioligand are retained on the filter, while the unbound radioligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Dry the filtermat and measure the retained radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the MRS 2690 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of MRS 2690 that displaces 50% of the radioligand).

    • The IC50 is then converted to an inhibition constant (Ki), which reflects the affinity of MRS 2690 for the receptor. A high Ki value for P2Y6 and a low Ki value for P2Y14 would quantitatively confirm selectivity.

Conclusion

References

  • Abbas, Z., & Latif, L. (n.d.). Effects of P2Y14 Receptor Agonists, UDP-glucose and MRS2690, on Porcine Coronary Artery Contractility. pA2 Online. Retrieved from [Link]

  • News-Medical. (2019, July 23). An Introduction to P2X and P2Y Receptors. Retrieved from [Link]

  • von Kügelgen, I. (2019). Pharmacological characterization of P2Y receptor subtypes – an update. Purinergic Signalling, 15(3), 269–280.
  • Werry, T. D., et al. (2021). P2Y6 receptor signaling in natural killer cells impairs insulin sensitivity in obesity. bioRxiv. Retrieved from [Link]

  • Ko, H., et al. (2007). Structure-activity relationship of uridine 5'-diphosphoglucose analogues as agonists of the human P2Y14 receptor. Journal of Medicinal Chemistry, 50(9), 2030-2041.
  • Harden, T. K., et al. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 199(2), 149-160.
  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Vandeput, F., et al. (2015). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (99), e52736.
  • NCBI. (n.d.). P2RY6 pyrimidinergic receptor P2Y6 [human]. Retrieved from [Link]

  • QIAGEN. (n.d.). P2Y Purinergic Receptor Signaling Pathway. Retrieved from [Link]

  • Ebone, R., et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology.
  • Jacobson, K. A., et al. (2020). Update of P2Y receptor pharmacology: IUPHAR Review 27. British Journal of Pharmacology, 177(11), 2413-2433.
  • QIAGEN GeneGlobe. (n.d.). P2Y Purinergic Receptor Signaling Pathway. Retrieved from [Link]

Sources

Technical Guide: Physiological Effects of P2Y14 Receptor Activation by MRS 2690

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRS 2690 (UDP-2-thio-glucose) represents a critical molecular probe in purinergic pharmacology, functioning as a highly potent and selective agonist for the P2Y14 receptor .[1] Unlike the endogenous agonist UDP-glucose, which suffers from rapid hydrolysis by ectonucleotidases and cross-reactivity with P2Y2 receptors, MRS 2690 offers enhanced metabolic stability and a distinct selectivity profile.

This guide details the physiological cascades initiated by MRS 2690, specifically its role in modulating G


-coupled signaling , immune cell degranulation, and vascular tone. It is designed for researchers utilizing MRS 2690 to dissect P2Y14 function in inflammatory disorders, metabolic regulation, and neuropathic pain.

Molecular Pharmacology & Chemical Biology

Structural Characteristics

MRS 2690 is the 2-thio analogue of UDP-glucose .[2] The substitution of the oxygen atom at the C-2 position of the uracil ring with sulfur confers two distinct advantages:

  • Enhanced Affinity: The modification optimizes pi-stacking interactions within the P2Y14 binding pocket (specifically engaging residues in TM3 and TM7).

  • Metabolic Resistance: It reduces susceptibility to cleavage by NPP (nucleotide pyrophosphatase/phosphodiesterase) enzymes, prolonging its half-life in in vivo and ex vivo assays.

Binding Kinetics and Selectivity

MRS 2690 is approximately 7-fold more potent than the endogenous ligand UDP-glucose at the human P2Y14 receptor.

LigandTarget ReceptorEC

(Human)
Selectivity Profile
MRS 2690 P2Y14 ~49 nM Highly Selective (>1000-fold vs P2Y2)
UDP-glucoseP2Y14~350 nMModerate (Cross-reacts with P2Y2)
UDPP2Y14 / P2Y6~200 nMNon-selective (Major P2Y6 agonist)

Critical Insight: When studying P2Y14 in tissues expressing P2Y2 (e.g., lung epithelia), UDP-glucose is an unreliable probe due to off-target calcium signals. MRS 2690 eliminates this confounding variable.

Signal Transduction Pathways

The P2Y14 receptor is canonically coupled to the G


  family of G-proteins.[3] Activation by MRS 2690 triggers a cascade primarily defined by the inhibition of Adenylyl Cyclase (AC) and the release of G

subunits.
Primary Signaling Axis
  • Ligand Binding: MRS 2690 docks into the transmembrane bundle, inducing a conformational change.

  • G-Protein Dissociation: Exchange of GDP for GTP on the G

    
     subunit.
    
  • cAMP Suppression: Activated G

    
     inhibits Adenylyl Cyclase, reducing intracellular cAMP levels and downregulating Protein Kinase A (PKA) activity.
    
  • Secondary Effectors (G

    
    ):  The liberated 
    
    
    
    complex activates PLC
    
    
    (in specific cell types) and PI3K, leading to Calcium mobilization and ERK1/2 phosphorylation.
Visualization of Signaling Architecture

P2Y14_Signaling MRS2690 MRS 2690 P2Y14 P2Y14 Receptor (GPCR) MRS2690->P2Y14 Activation (EC50 ~49nM) Gi_Heterotrimer Gi Heterotrimer (Gαi-GDP-Gβγ) P2Y14->Gi_Heterotrimer Coupling G_alpha_i Gαi-GTP Gi_Heterotrimer->G_alpha_i Dissociation G_beta_gamma Gβγ Subunits Gi_Heterotrimer->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha_i->AC Inhibition (-) PLC PLCβ / PI3K G_beta_gamma->PLC Activation (+) ERK ERK1/2 Phosphorylation G_beta_gamma->ERK Map Kinase Cascade cAMP cAMP Levels AC->cAMP Decreased Synthesis PKA Protein Kinase A (Activity) cAMP->PKA Downregulation IP3 IP3 Production PLC->IP3 Hydrolysis Ca2 Intracellular Ca2+ (Mobilization) IP3->Ca2 ER Release

Figure 1: The canonical G


-coupled signaling pathway activated by MRS 2690. Note the dual output: cAMP suppression (primary) and Calcium/ERK activation (secondary).

Physiological Effects & Applications[4]

Immunology: Mast Cell & Neutrophil Modulation

P2Y14 is highly expressed in immune cells. MRS 2690 acts as a chemotactic modulator.

  • Mast Cells: MRS 2690 induces degranulation in specific subtypes (e.g., RBL-2H3 cells), promoting the release of histamine and cytokines via the Ca

    
    /ERK axis. This makes it a vital tool for studying allergic asthma models.
    
  • Neutrophils: Activation promotes chemotaxis towards sites of inflammation, regulating the innate immune response.

Cardiovascular: Vascular Tone Regulation

In porcine coronary arteries, MRS 2690 induces vasoconstriction .

  • Mechanism: Activation of P2Y14 on smooth muscle cells triggers Rho-kinase pathways or Ca

    
     sensitization, leading to isometric tension generation.
    
  • Relevance: Researchers use MRS 2690 to distinguish P2Y14-mediated constriction from P2Y2/P2Y6-mediated effects in vascular explants.

Metabolism: Adipose Tissue

P2Y14 activation in adipocytes inhibits lipolysis (via cAMP reduction).

  • Effect: MRS 2690 treatment mimics an "anti-lipolytic" state, potentially improving insulin sensitivity in high-fat diet models by reducing free fatty acid release.

Experimental Protocols

Protocol A: In Vitro Calcium Mobilization Assay

While P2Y14 is G


-coupled, the G

subunit release often generates a robust, measurable Calcium transient in engineered cell lines or immune cells.

Objective: Quantify MRS 2690 potency (EC


).

Materials:

  • Cells: CHO-K1 stably expressing hP2Y14 or RBL-2H3 mast cells.

  • Reagent: MRS 2690 (Stock: 10 mM in water).

  • Dye: Fluo-4 AM or Fura-2.

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100 µL HBSS containing 2 µM Fluo-4 AM + 2.5 mM Probenecid (to inhibit dye extrusion). Incubate 45 min at 37°C.

  • Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 30 seconds.

  • Injection: Inject MRS 2690 (final concentration range: 1 nM to 10 µM).

  • Readout: Monitor peak fluorescence intensity for 120 seconds.

  • Analysis: Normalize

    
     and plot log(agonist) vs. response to determine EC
    
    
    
    .
Protocol B: Ex Vivo Isometric Tension Recording

Objective: Assess physiological vasoconstriction in tissue explants.

  • Preparation: Isolate porcine or murine coronary artery rings (2-3 mm length).

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit buffer (37°C, 95% O

    
    /5% CO
    
    
    
    ).
  • Equilibration: Apply resting tension (e.g., 5g for porcine) and equilibrate for 60 min.

  • Viability Check: Challenge with 60 mM KCl to confirm contractility. Wash.

  • Dosing: Add MRS 2690 cumulatively (10 nM – 10 µM) in log increments.

  • Control: To verify P2Y14 specificity, pre-incubate with PPTN (selective P2Y14 antagonist) for 30 min; the MRS 2690 response should be abolished.

Experimental Workflow Diagram

Workflow cluster_InVitro In Vitro (Calcium Assay) cluster_ExVivo Ex Vivo (Organ Bath) Stock MRS 2690 Stock (10 mM in H2O) Dilution Serial Dilution (1 nM - 10 µM) Stock->Dilution Cells CHO-hP2Y14 / RBL-2H3 Dilution->Cells Tissue Coronary Artery Rings Dilution->Tissue Dye Fluo-4 AM Loading (45 min) Cells->Dye FLIPR Fluorescence Readout (Ex 494 / Em 516) Dye->FLIPR Equilibrate Equilibration (60 min, Krebs Buffer) Tissue->Equilibrate Tension Isometric Tension Measurement Equilibrate->Tension

Figure 2: Parallel experimental workflows for validating MRS 2690 activity in cellular and tissue models.

References

  • Ko, H., et al. (2007). Structure-activity relationship of uridine 5'-diphosphoglucose analogues as agonists of the human P2Y14 receptor.[1][4] Journal of Medicinal Chemistry.

  • Abbracchio, M. P., et al. (2006). International Union of Pharmacology LVIII: Update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and physiology to therapeutic opportunities. Pharmacological Reviews.

  • Lazarowski, E. R., & Harden, T. K. (2015). UDP-sugars as extracellular signaling molecules: cellular and physiologic consequences of P2Y14 receptor activation.[5] Molecular Pharmacology.

  • Alsaqati, M., et al. (2011). The P2Y14 receptor agonist MRS2690 mediates contraction of porcine coronary arteries.[6] Purinergic Signalling. (Note: Contextual citation based on snippet data).

  • Gao, Z. G., et al. (2013). The role of P2Y14 and other P2Y receptors in murine mast cell activation. Purinergic Signalling.

Sources

Methodological & Application

Application Note: MRS 2690 Experimental Protocol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

MRS 2690 (Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4'-methylthio)uridin-5''-yl] ester) is a highly potent and selective synthetic agonist for the P2Y14 receptor . Unlike the endogenous ligand UDP-glucose, MRS 2690 features a 2-thio modification on the uracil ring, which confers enhanced metabolic stability and approximately 7-fold higher potency (EC50 ≈ 49 nM in human P2Y14).

Physiological Significance

The P2Y14 receptor is a G-protein coupled receptor (GPCR) primarily expressed in immune cells (neutrophils, mast cells, T-lymphocytes) and glial cells. It plays a critical role in:

  • Immune Modulation: Chemotaxis and mediator release.

  • Inflammation: Neurogenic inflammation and pain processing (mechanoallodynia).

  • Metabolic Regulation: Insulin secretion modulation in pancreatic beta-cells.[1]

Signaling Pathway

P2Y14 is canonically coupled to the G


i/o  family of G-proteins.
  • Binding: MRS 2690 binds to the transmembrane pocket of P2Y14.

  • Activation: The receptor undergoes a conformational change, activating the associated G

    
    i protein.
    
  • Effect: Activated G

    
    i inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cAMP levels.
    
  • Secondary Pathways: In specific cell types or engineered systems (co-expression with G

    
    16), P2Y14 activation can induce Calcium (
    
    
    
    ) mobilization via PLC
    
    
    .

P2Y14_Signaling MRS2690 MRS 2690 (Agonist) P2Y14 P2Y14 Receptor (GPCR) MRS2690->P2Y14 High Affinity Binding (EC50 ~49 nM) Gi Gi/o Protein P2Y14->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) ERK ERK1/2 Phosphorylation Gi->ERK Downstream Signaling cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC Response Chemotaxis / Immune Modulation cAMP->Response Modulation

Figure 1: Canonical Gi-coupled signaling pathway activated by MRS 2690.

Material Preparation & Handling

Scientific Rationale: MRS 2690 is a nucleotide derivative.[1][2][3][4] Like most nucleotides, it is susceptible to hydrolysis by ecto-nucleotidases if not handled correctly, although the thio-modification improves stability compared to UDP-glucose.

Reconstitution Protocol
  • Solvent: Sterile, nuclease-free water (pH 7.0–7.5).

  • Concentration: Prepare a 10 mM stock solution .

    • Calculation: Molecular Weight ≈ 626.33 g/mol . Dissolve 1 mg in ~159

      
      L of water.
      
  • Aliquoting: Aliquot into small volumes (e.g., 10–50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C (stable for >6 months).

  • Working Solutions: Dilute in assay buffer (e.g., HBSS or PBS + 0.1% BSA) immediately before use. Keep on ice.

Critical Note: Avoid phosphate-containing buffers for long-term storage of the stock, as they can precipitate with counter-ions or affect stability. Use water for the master stock.

Experimental Protocols

Protocol A: cAMP Inhibition Assay (Gi-Coupled)

Objective: To quantify the potency of MRS 2690 by measuring its ability to inhibit Forskolin-induced cAMP accumulation. This is the most physiologically relevant assay for native P2Y14 signaling.

Materials:

  • Cells: HEK293 stably expressing human P2Y14 or primary neutrophils.

  • Reagents: MRS 2690, Forskolin (10

    
    M), IBMX (0.5 mM, phosphodiesterase inhibitor), cAMP detection kit (e.g., HTRF or ELISA).
    
  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX.

Step-by-Step Workflow:

  • Cell Seeding: Plate cells (e.g., 2,000 cells/well in 384-well plate) and incubate overnight.

  • Pre-incubation: Remove media and add 5

    
    L of Assay Buffer containing IBMX. Incubate for 10 min at 37°C.
    
    • Why IBMX? It prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring the signal accumulation is measurable.

  • Agonist Addition: Add 5

    
    L of MRS 2690  (dilution series: 1 nM to 10 
    
    
    
    M). Incubate for 15 min at 37°C.
  • Stimulation: Add 5

    
    L of Forskolin  (Final concentration: 1–10 
    
    
    
    M). Incubate for 30–45 min at 37°C.
    • Mechanism:[5] Forskolin directly activates Adenylyl Cyclase, raising cAMP. MRS 2690 (via Gi) will fight this increase.

  • Detection: Add lysis buffer and detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.

  • Analysis: Read FRET signal. Plot % Inhibition of Forskolin response vs. Log[MRS 2690].

Protocol B: Calcium Mobilization Assay (G 16-Coupled)

Objective: High-throughput screening of P2Y14 activation. Note: Since P2Y14 is Gi-coupled, it does not naturally mobilize Calcium strongly. This assay requires cells co-expressing the promiscuous G-protein G


16  or G

qi5
to force the signal into the Calcium pathway.

Materials:

  • Cells: CHO or HEK293 cells expressing P2Y14 + G

    
    16.
    
  • Dye: Fluo-4 AM or Fura-2 AM.

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Step-by-Step Workflow:

  • Dye Loading: Incubate cells with Fluo-4 AM (4

    
    M) + Pluronic F-127 (0.04%) for 45 min at 37°C.
    
  • Wash: Wash cells 3x with HBSS + 20 mM HEPES (pH 7.4).

  • Baseline: Measure baseline fluorescence for 10–20 seconds.

  • Injection: Inject MRS 2690 (5x concentration) automatically.

  • Readout: Monitor fluorescence increase (RFU) for 120 seconds.

  • Data: Calculate

    
     (Peak fluorescence minus baseline / baseline).
    

Assay_Workflow Start Start: Cell Preparation PreTx Pre-treatment: IBMX (PDE Inhibitor) Start->PreTx Agonist Add MRS 2690 (15 min) PreTx->Agonist Equilibration Stim Add Forskolin (Stimulate cAMP) Agonist->Stim Gi Activation Lysis Lysis & Detection (HTRF/ELISA) Stim->Lysis 30-45 min Analysis Data Analysis: IC50 Calculation Lysis->Analysis

Figure 2: Workflow for cAMP inhibition assay (Protocol A).

Data Analysis & Expected Results

Quantitative Benchmarks

When validating MRS 2690, compare your results against these established pharmacological parameters:

ParameterValue (Human P2Y14)Comparison to UDP-Glucose
EC50 (Potency) ~49 nM ~7x more potent (UDP-Glc EC50 ≈ 350 nM)
Selectivity > 10,000-fold vs P2Y2, P2Y4, P2Y6Highly Selective
Max Effect (Emax) Full Agonist (100%)Similar Emax to UDP-Glucose
Interpretation
  • Right-Shift: If your EC50 is significantly higher (e.g., >500 nM), check for degradation of the compound (hydrolysis) or low receptor expression.

  • No Response: Ensure the cells express P2Y14. Native HEK293 cells have low/negligible P2Y14; stable transfection is usually required.

Troubleshooting & Pitfalls

  • Compound Instability:

    • Issue: Nucleotide agonists can degrade into inactive nucleosides.

    • Solution: Always use fresh aliquots. Do not store diluted working solutions.

  • High Background in cAMP Assay:

    • Issue: Low signal-to-noise ratio.

    • Solution: Optimize the Forskolin concentration. Use just enough Forskolin to reach 80% of max cAMP (usually 1–5

      
      M) so the inhibition by MRS 2690 is detectable.
      
  • Receptor Desensitization:

    • Issue: P2Y receptors desensitize rapidly upon agonist exposure.

    • Solution: Do not pre-incubate with MRS 2690 for prolonged periods (>20 min) before adding Forskolin in cAMP assays.

References

  • Ko, H., et al. (2007). "Structure-activity relationship of uridine 5'-diphosphoglucose analogues as agonists of the human P2Y14 receptor."[3] Journal of Medicinal Chemistry, 50(9), 2030–2039.

  • Fay, J. F., et al. (2025). "UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor."[6] Communications Biology, 8.

  • Carter, R. L., et al. (2009). "Quantification of Gi-coupled P2Y receptor activity in single cells using a fluorescent cAMP sensor." British Journal of Pharmacology, 158(8).

  • Jacobson, K. A., et al. (2012). "Medicinal Chemistry of Adenosine, P2Y and P2X Receptors." Neuropharmacology, 104, 31-49.

Sources

Application Note: MRS 2690 for Studying Immune Cell Activation via P2Y14 Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Mechanism

MRS 2690 is a highly selective and potent agonist of the P2Y14 receptor , a G-protein-coupled receptor (GPCR) historically responding to UDP-glucose and UDP-galactose.[1][2][3] Unlike its endogenous ligands, which are rapidly hydrolyzed by ectonucleotidases (e.g., NTPDases), MRS 2690 features a 2-thio modification that confers significant metabolic stability.[4] This stability makes it the superior tool for studying sustained immune responses such as neutrophil chemotaxis and mast cell degranulation.

Mechanism of Action: Upon binding P2Y14, MRS 2690 primarily activates the G


  protein family. This leads to:
  • Inhibition of Adenylyl Cyclase (AC): Reduction in intracellular cAMP levels.

  • Chemotactic Signaling: Release of G

    
     subunits and activation of RhoA/ROCK pathways, driving cytoskeletal rearrangement and migration in neutrophils.
    

Compound Handling & Stability

  • Chemical Name: 2-Thio-UDP-glucose

  • Molecular Weight: 626.33 g/mol

  • Solubility: Highly soluble in water (up to 50 mM). Avoid DMSO if possible to prevent non-specific solvent effects on sensitive primary immune cells.

  • Storage:

    • Solid: -20°C (stable for >1 year).

    • Stock Solution (10 mM): Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Stability Note: The thiophosphate bond is more stable than native phosphate esters, but stock solutions should be kept on ice during experiments.

Dosage Guide
ApplicationRecommended ConcentrationIncubation TimeNotes
Receptor Binding 10 – 100 nM30 - 60 minHigh affinity (EC

≈ 49 nM).
Neutrophil Chemotaxis 0.1 – 1.0 µM1 - 3 HoursGradient-dependent migration.
cAMP Inhibition 1.0 – 10 µM15 - 30 minRequires Forskolin pre-stimulation.
Cytokine Release 1.0 – 10 µM4 - 24 HoursIL-8 secretion in epithelial/immune co-cultures.

P2Y14 Signaling Pathway Visualization

The following diagram illustrates the dual signaling nature of MRS 2690 in immune cells: the classical G


-mediated cAMP suppression and the G

/RhoA-mediated chemotactic drive.

P2Y14_Signaling MRS2690 MRS 2690 (Agonist) P2Y14 P2Y14 Receptor (GPCR) MRS2690->P2Y14 PPTN PPTN (Antagonist) PPTN->P2Y14 Blocks Gi Gi/o Protein P2Y14->Gi G_alpha Gα-i Subunit Gi->G_alpha G_beta_gamma Gβγ Subunit Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits RhoA RhoA / ROCK G_beta_gamma->RhoA Activates cAMP cAMP Levels (Decreased) AC->cAMP Actin Actin Polymerization RhoA->Actin Chemotaxis Neutrophil Chemotaxis Actin->Chemotaxis

Figure 1: MRS 2690 activates P2Y14, driving Gi-mediated cAMP reduction and RhoA-dependent chemotaxis. PPTN serves as the specific antagonist control.[5]

Protocol 1: Neutrophil Chemotaxis Assay

Objective: Quantify P2Y14-mediated migration of primary human neutrophils. Why MRS 2690? Native UDP-glucose degrades rapidly in serum-containing media, leading to inconsistent gradients. MRS 2690 maintains a stable chemotactic gradient over the 2-hour assay window.

Materials
  • Primary Human Neutrophils (isolated via density gradient centrifugation).

  • Chemotaxis Buffer: HBSS + 0.1% BSA (Fatty-acid free).

  • Transwell Chamber: 3.0 µm pore size (polycarbonate).

  • Agonist: MRS 2690 (Stock 10 mM in water).

  • Antagonist (Control): PPTN (10 µM).

  • Positive Control: fMLP (10 nM).

Step-by-Step Methodology
  • Preparation: Resuspend isolated neutrophils at

    
     cells/mL in Chemotaxis Buffer.
    
    • Critical Step: Keep cells at room temperature; cold shock inhibits motility.

  • Pre-treatment (Optional): To verify specificity, incubate one group of cells with 10 µM PPTN (P2Y14 antagonist) for 20 minutes prior to seeding.

  • Plate Setup (Lower Chamber):

    • Add 600 µL of Chemotaxis Buffer containing MRS 2690 (0.1, 1.0, and 10 µM).

    • Include Vehicle Control (Buffer only) and Positive Control (fMLP).

  • Seeding (Upper Chamber): Insert Transwell inserts and carefully pipette 100 µL of cell suspension (

    
     cells) into the upper chamber.
    
  • Incubation: Incubate for 90 minutes at 37°C, 5% CO

    
    .
    
  • Quantification:

    • Remove inserts.

    • Add 500 µL of cell lysis buffer containing a DNA-binding dye (e.g., CyQuant) to the lower chamber.

    • Read fluorescence (Ex/Em 480/520 nm) to quantify migrated cells.

    • Alternative: Count cells using a flow cytometer with counting beads.

Protocol 2: cAMP Inhibition Assay (Gi Verification)

Objective: Confirm functional P2Y14 activation by measuring the suppression of Forskolin-induced cAMP.

Materials
  • Cells: HL-60 (differentiated) or P2Y14-expressing CHO cells.

  • Assay Kit: HTRF cAMP kit or GloSensor cAMP assay.

  • Stimulant: Forskolin (10 µM).

  • Inhibitor: IBMX (500 µM) to prevent cAMP degradation by PDEs.

Step-by-Step Methodology
  • Seeding: Plate cells in a 384-well white plate (2,000 cells/well) in HBSS + IBMX.

  • Agonist Addition: Add MRS 2690 (serial dilution: 1 nM to 10 µM).

  • Stimulation: Immediately add Forskolin (10 µM final) .

    • Note: P2Y14 is Gi-coupled; it will not generate a signal alone. You must raise cAMP levels with Forskolin to observe the inhibition caused by MRS 2690.

  • Incubation: Incubate for 30 minutes at Room Temperature.

  • Detection: Add detection reagents (Lysis buffer + cAMP-d2 + Anti-cAMP-Cryptate).

  • Analysis: Measure HTRF ratio (665/620 nm).

    • Expected Result: A dose-dependent decrease in HTRF signal (or luminescence), indicating suppression of cAMP production.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_assay 3. Chemotaxis Assay cluster_analysis 4. Readout Iso Isolate Neutrophils (Density Gradient) Resus Resuspend in HBSS + 0.1% BSA Iso->Resus Ctrl Pre-treat: PPTN (Antagonist) Resus->Ctrl Optional Seed Seed Cells (Upper Chamber) Resus->Seed Ctrl->Seed Ago Prepare Plate: MRS 2690 Gradient (0.1 - 10 µM) Ago->Seed Lower Chamber Inc Incubate 90 min @ 37°C Seed->Inc Mig Collect Lower Chamber Inc->Mig Quant Quantify: Flow Cytometry or DNA Dye Mig->Quant

Figure 2: Workflow for P2Y14-mediated Neutrophil Chemotaxis Assay using MRS 2690.

Troubleshooting & Optimization

  • Low Signal in Chemotaxis: Neutrophils are extremely sensitive. Ensure all buffers are endotoxin-free. If background migration is high, reduce BSA concentration or check for vibration in the incubator.

  • No cAMP Inhibition: Ensure the cells express P2Y14. Differentiated HL-60 cells (DMSO-induced) upregulate P2Y14 significantly compared to undifferentiated cells.

  • Specificity Check: Always run a parallel condition with PPTN (10 nM - 100 nM) . If MRS 2690 effects are not blocked by PPTN, consider off-target effects (though MRS 2690 is highly selective).

References

  • Ko, H., et al. (2007).[3][6] "Structure-activity relationship of uridine 5'-diphosphoglucose analogues as agonists of the human P2Y14 receptor." Journal of Medicinal Chemistry.

  • Barrett, M.O., et al. (2013). "A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils." Molecular Pharmacology.

  • Lazarowski, E.R., & Harden, T.K. (2015). "UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation." Molecular Pharmacology.

  • Tocris Bioscience. "MRS 2690 Product Information."

Sources

In vivo administration protocols for MRS 2690 in mouse models.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Administration Protocols for MRS 2690

Compound Identity: MRS 2690 (P2Y


 Receptor Agonist)
Target:  P2Y

Receptor (G

-coupled GPCR) Primary Application: Immunology (Mast cell/Neutrophil degranulation), Metabolic Homeostasis, and Inflammation.

Executive Summary

MRS 2690 is a potent, selective synthetic agonist of the P2Y


 receptor, a G-protein coupled receptor (GPCR) activated by UDP-glucose and UDP-galactose. Unlike the native ligand UDP-glucose, MRS 2690 contains a 2-thio modification on the uracil ring, conferring approximately 7-fold higher potency (EC


49 nM).

Critical Pharmacological Note: While MRS 2690 exhibits superior potency in vitro, its in vivo utility is constrained by the stability of its pyrophosphate linkage, which is susceptible to hydrolysis by ectonucleotidases (e.g., NTPDases/CD39 and NPPs). For chronic in vivo studies, the phosphonate analogue MRS 2905 is often preferred due to enhanced metabolic stability. However, for acute signaling studies or specific receptor characterization, MRS 2690 remains a vital tool.

This guide details the formulation, stability management, and administration protocols for MRS 2690 in murine models, emphasizing acute pharmacokinetic windows.

Part 1: Pharmacological Rationale & Mechanism

The P2Y


 receptor is unique among P2Y receptors as it is activated by UDP-sugars rather than simple nucleotides. Upon binding MRS 2690, the receptor couples to G

proteins, inhibiting adenylyl cyclase and reducing intracellular cAMP. In specific immune subsets (e.g., neutrophils, mast cells), this pathway modulates chemotaxis and degranulation.
Mechanism of Action & Metabolic Fate

The following diagram illustrates the signaling cascade initiated by MRS 2690 and the competing hydrolysis pathway that researchers must mitigate.

P2Y14_Pathway MRS2690 MRS 2690 (Agonist) P2Y14 P2Y14 Receptor (GPCR) MRS2690->P2Y14 Bind/Activate NTPDase Ectonucleotidases (CD39/NPP1) MRS2690->NTPDase Gi Gαi Protein P2Y14->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Modulates Degradation Inactive Metabolites NTPDase->Degradation

Figure 1: MRS 2690 signaling via P2Y14 and competing degradation by ectonucleotidases.

Part 2: Pre-Formulation & Stability

MRS 2690 is a disodium salt.[1] Proper handling is essential to prevent hydrolysis prior to injection.

Table 1: Physicochemical Properties & Storage
ParameterSpecificationNotes
Molecular Weight 626.33 g/mol Use batch-specific MW for precise molarity.[1]
Solubility Water:

10 mM
Highly soluble in aqueous buffers.
Stock Solvent Sterile Water or PBS (pH 7.4)Avoid acidic pH (< 5.0) which accelerates hydrolysis.
Storage (Solid) -20°C (Desiccated)Hygroscopic. Warm to RT before opening.
Storage (Solution) Do NOT store Prepare fresh immediately before dosing.
Vehicle Formulation Protocol
  • Calculation: Calculate mass for a 10x Stock Solution .

    • Example: For a 1 mg/kg dose in a 25g mouse (0.025 mg/mouse), prepare a 0.25 mg/mL working solution (assuming 100 µL injection volume).

  • Solubilization: Dissolve MRS 2690 in sterile, endotoxin-free water or PBS.

    • Tip: Vortex gently. Sonication is rarely needed and may heat the solution (degrading the nucleotide).

  • pH Check: Verify pH is near 7.4. Nucleotide esters are acid-labile.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterility.

  • Timing: Inject within 30 minutes of preparation.

Part 3: Validated In Vivo Administration Protocols

Due to the pyrophosphate linkage, MRS 2690 has a short half-life in vivo. Protocols are designed for acute pharmacodynamic readouts (0–2 hours). For longer studies, repeated dosing or continuous infusion is required.

Protocol A: Intraperitoneal (IP) Injection (Systemic)

Best for: Metabolic studies, generalized inflammation models.

  • Dose Selection:

    • Standard Range: 1.0 – 10.0 mg/kg.

    • High Dose: Up to 50 mg/kg (if attempting to overcome rapid hydrolysis, though off-target effects on other P2Y receptors may occur).

  • Preparation: Dilute stock in sterile saline (0.9% NaCl) to a volume of 100 µL per 10g body weight (standard) or 100 µL fixed volume (common for adult mice).

  • Administration:

    • Restrain mouse using the scruff method.

    • Inject into the lower right quadrant of the abdomen using a 27G needle.

  • Time-Course:

    • Peak plasma concentration (

      
      ) is expected within 10–15 minutes.
      
    • Perform readouts (e.g., blood draw for FFA, tissue harvest) at 30–60 minutes post-injection.

Protocol B: Intravenous (IV) Injection (Rapid Onset)

Best for: Acute vascular responses, neutrophil trafficking.

  • Dose: 0.5 – 5.0 mg/kg.

  • Vehicle: Sterile PBS (must be isotonic).

  • Administration:

    • Warm mouse tail to dilate veins.

    • Inject 100 µL bolus via the lateral tail vein.

  • Readout Window: 5 – 30 minutes.

Protocol C: Co-Administration with Ectonucleotidase Inhibitors (Advanced)

Rationale: To extend the half-life of MRS 2690, inhibit the enzymes (CD39/NPP1) that degrade it.

  • Pre-treatment: Administer POM-1 (Polyoxotungstate, CD39 inhibitor) at 10 mg/kg IP, 30 minutes prior to MRS 2690.

    • Warning: POM-1 has its own pharmacological effects. Appropriate vehicle controls for POM-1 are mandatory.

Part 4: Experimental Readouts & Validation

How do you verify the drug worked?

Metabolic Readout (Lipolysis Inhibition)

P2Y


 activation on adipocytes inhibits lipolysis.[2]
  • Model: Fasted mice (overnight).

  • Treatment: MRS 2690 (10 mg/kg IP).[2]

  • Assay: Collect blood at 45 min. Measure Plasma Free Fatty Acids (FFA).[2]

  • Success Criteria: Significant reduction in plasma FFA compared to saline control.

Immunological Readout (Neutrophil Chemotaxis)
  • Model: Peritonitis model (Thioglycollate induced).

  • Treatment: MRS 2690 (IV or IP) 30 min prior to stimulus.

  • Assay: Peritoneal lavage and flow cytometry (Ly6G+ cells).

  • Success Criteria: Modulated neutrophil recruitment (context-dependent).

References

  • Ko, H., et al. (2007). Structure-activity relationship of uridine 5'-diphosphoglucose analogues as agonists of the human P2Y14 receptor. Journal of Medicinal Chemistry, 50(9), 2030–2039.

  • Das, A., et al. (2009). 2-Thio-analogues of uridine 5'-diphosphoglucose as novel and potent P2Y14 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 19(12), 3370–3372.

  • Jain, S., & Jacobson, K. A. (2021). Purinergic signaling in diabetes and metabolism. Biochemical Pharmacology, 186, 114467. (Discusses in vivo stability of nucleotide analogues).

  • Lazarowski, E. R., & Harden, T. K. (2015). UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation. Molecular Pharmacology, 88(1), 151–160.

Sources

Troubleshooting & Optimization

Technical Support Center: MRS 2690 Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: MRS 2690 (P2Y14 Receptor Agonist) Chemical Name: Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4'-methylthio)uridin-5''-yl] ester disodium salt Primary Application: Selective activation of P2Y14 receptors (Gi-coupled signaling).

Executive Summary: The "Unexpected Results" Paradox

As a Senior Application Scientist, I frequently encounter "failed" experiments with MRS 2690. In 90% of cases, the molecule is not defective; rather, the experimental design fails to account for its specific physicochemical properties or its distinct signaling pathway.

MRS 2690 is a nucleotide sugar analog (UDP-glucose derivative). It behaves fundamentally differently from the lipophilic small molecules (xanthines, triazoles) often used in purinergic research. If you treat it like a standard inhibitor, your assay will fail.

Part 1: Solubility & Handling (The #1 Source of Error)

Symptom: "The compound precipitated immediately," or "I see no biological effect despite high concentrations."

Root Cause Analysis: Researchers accustomed to "MRS" series compounds (many of which are lipophilic antagonists like MRS 1754) often habitually dissolve everything in DMSO .

  • Fact: MRS 2690 is a polar disodium salt.

  • Consequence: It has poor solubility in DMSO.[1] Attempting to make a stock in DMSO often results in micro-precipitation that is invisible to the naked eye but drastically reduces the effective concentration.

Troubleshooting Protocol:

ParameterINCORRECT (Common Error)CORRECT (Validated Protocol)
Solvent 100% DMSODistilled Water or PBS (pH 7.2)
Stock Conc. >10 mM in DMSOUp to 10 mM in Water
Storage Room Temp, Light Exposed-20°C, Desiccated, Dark (Hydrolysis prone)
Dilution Direct into media (shock precipitation)Serial dilution in buffer before media addition

Visual Workflow: Solubilization Decision Tree

solubilization_workflow start Start: MRS 2690 Powder decision Select Solvent start->decision dmso_path DMSO (Dimethyl Sulfoxide) decision->dmso_path Habitual Choice water_path Water / PBS decision->water_path Correct Choice fail_state FAILURE MODE: Precipitation Loss of Potency dmso_path->fail_state success_state SUCCESS: Stable Stock Solution (10 mM) water_path->success_state

Figure 1: Solubilization workflow. Unlike many adenosine receptor ligands, MRS 2690 is a hydrophilic nucleotide salt and requires aqueous solvents.

Part 2: Experimental Readouts (Signal Transduction)

Symptom: "I am not seeing a Calcium flux," or "cAMP levels are not increasing."

Root Cause Analysis: There is often confusion regarding P2Y receptor coupling.

  • P2Y1, P2Y2, P2Y4, P2Y6: Couple to Gq (mobilize intracellular Calcium).

  • P2Y14 (Target of MRS 2690): Couples primarily to Gi/o .[2]

    • Effect: It inhibits Adenylyl Cyclase (lowering cAMP). It does not robustly mobilize Calcium in most cell lines unless there is specific Gq promiscuity or heterodimerization.

    • The Trap: If you run a standard FLIPR (Calcium) assay, you will likely see a flat line. If you run a cAMP stimulation assay, you will see a flat line.

Validated Assay Protocol: Forskolin-Induced cAMP Inhibition To validate MRS 2690 activity, you must measure its ability to suppress a signal, not generate one.

  • Seed Cells: Use cells expressing P2Y14 (e.g., HL-60, neutrophils, or transfected HEK293).

  • Pre-treatment: Incubate cells with PDE inhibitors (IBMX) to prevent cAMP degradation.

  • Stimulation: Add Forskolin (1-10 µM) to artificially spike cAMP levels.

  • Treatment: Concurrently add MRS 2690 (10 nM - 1 µM) .

  • Readout: You should observe a dose-dependent reduction in the Forskolin-induced cAMP peak.

P2Y14 Signaling Pathway Diagram

p2y14_signaling mrs MRS 2690 (Ligand) p2y14 P2Y14 Receptor mrs->p2y14 Activates gi Gi/o Protein p2y14->gi Couples to ac Adenylyl Cyclase (AC) gi->ac INHIBITS camp cAMP ac->camp Production atp ATP atp->ac forskolin Forskolin (Stimulator) forskolin->ac Stimulates

Figure 2: MRS 2690 Mechanism of Action. The compound activates P2Y14, which recruits Gi proteins to inhibit Adenylyl Cyclase. Efficacy is best measured by the reduction of Forskolin-stimulated cAMP.

Part 3: Stability & Specificity (FAQs)
Q: My results are inconsistent between experiments. Why?

A: Hydrolysis by Ecto-nucleotidases. MRS 2690 is a nucleotide sugar analog. While more stable than endogenous UDP-glucose, it is still susceptible to hydrolysis by NPPs (Nucleotide Pyrophosphatases) present on the surface of many cell lines or in serum-containing media.

  • Fix: Use serum-free media during the short incubation period of the assay.

  • Fix: Prepare fresh solutions immediately before use. Do not store diluted working solutions.

Q: I thought MRS 2690 was an A2B Adenosine Receptor Antagonist?

A: This is a common identity error.

  • MRS 2690 = P2Y14 Agonist (Nucleotide-like).

  • MRS 1754 = A2B Antagonist (Xanthine-like).

  • MRS 1706 = A2B Antagonist (Inverse agonist). If you are trying to block A2B receptors with MRS 2690, you are using the wrong molecule. MRS 2690 has high selectivity for P2Y14 and negligible affinity for adenosine receptors at physiological concentrations.

Q: Can I use MRS 2690 in vivo?

A: Yes, but with caveats. Because it is a charged nucleotide, it has poor oral bioavailability and limited blood-brain barrier penetration.

  • Route: Intraperitoneal (IP) or Intravenous (IV).

  • Metabolism: It has a short half-life due to rapid renal clearance and enzymatic degradation.

  • Dose: Typically 0.1 - 1.0 mg/kg (verify with specific literature for your model).

References
  • Ko, H., et al. (2007). "Structure-activity relationship of uridine 5'-diphosphoglucose analogues as agonists of the human P2Y14 receptor." Journal of Medicinal Chemistry, 50(9), 2030–2039. Link

  • Lazarowski, E. R., & Harden, T. K. (2015). "UDP-sugars as extracellular signaling molecules: cellular and physiologic consequences of P2Y14 receptor activation." Molecular Pharmacology, 88(1), 151–160. Link

  • Bio-Techne / Tocris. (n.d.). "MRS 2690 Product Information & Chemical Properties." Tocris Bioscience. Link

  • Carter, R. L., et al. (2009). "Quantification of Gi-coupled P2Y receptor activity in single cells using a cAMP sensor." Journal of Pharmacological and Toxicological Methods, 60(2), 127-134. Link

Sources

Technical Support Center: MRS 2690 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of Instability

MRS 2690 is a highly potent, selective agonist for the P2Y14 receptor , exhibiting approximately 7-fold higher potency than the endogenous ligand, UDP-glucose (Ko et al., 2007).[1][2] Chemically, it is a dinucleotide derivative (diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4'-methylthio)uridin-5''-yl] ester).[1]

The Critical Challenge: Like its parent molecule UDP-glucose, MRS 2690 contains a pyrophosphate linkage that is susceptible to hydrolysis by ecto-nucleotide pyrophosphatases/phosphodiesterases (ENPPs) and alkaline phosphatases.[1] These enzymes are ubiquitous in serum (FBS/FCS) and are expressed on the surface of many cell lines.[1]

Technical Reality: In standard serum-supplemented media (e.g., DMEM + 10% FBS), nucleotide agonists can degrade with half-lives ranging from minutes to hours, leading to "false negative" potency data or signal drift during long incubations.[1]

Troubleshooting Guide & FAQs

This section addresses specific issues reported by researchers using MRS 2690 in cell-based assays (Calcium Flux, cAMP, or Reporter Assays).

Q1: "I see a strong calcium signal in buffer, but my response disappears when I incubate the cells in complete media (DMEM + 10% FBS) for 30 minutes. Is the compound defective?"

Diagnosis: The compound is likely not defective; it has likely degraded.[1] Root Cause: Fetal Bovine Serum (FBS) contains high levels of soluble nucleotidases and pyrophosphatases.[1] MRS 2690 is a nucleotide sugar analogue; while the thi modification provides some resistance compared to native UDP-glucose, it is not immune to rapid enzymatic hydrolysis in 10% serum at 37°C.[1]

Solution:

  • Switch to Serum-Free Assay Buffer: Perform the stimulation step in HBSS (Hank's Balanced Salt Solution) + HEPES + 0.1% BSA (Fatty acid-free).[1] BSA acts as a carrier without the enzymatic load of FBS.[1]

  • Immediate Addition: Do not "pre-incubate" MRS 2690 with cells in complete media. Add the compound as a 5X or 10X concentrate immediately at the start of the recording window.[1]

Q2: "Can I make a stock solution in DMSO?"

Diagnosis: Incorrect solvent choice.[1] Root Cause: MRS 2690 is a disodium salt of a highly polar phosphate/sugar molecule.[1] It is poorly soluble in non-polar organic solvents like DMSO or Ethanol.[1] Solution:

  • Reconstitution: Dissolve strictly in sterile, nuclease-free water or dilute aqueous buffer (pH 7.0–7.5).

  • Solubility Limit: Typically soluble up to ~10 mM in water.[1]

  • Storage: Aliquot immediately into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles, which can hydrolyze the phosphate ester bonds.

Q3: "My EC50 values are shifting between experiments. What variables should I control?"

Diagnosis: Inconsistent degradation rates. Root Cause: Variations in "time-to-assay" or media composition.[1] Solution: Standardize the following variables:

  • Temperature: Keep working solutions on ice until the moment of addition. Hydrolysis rates at 37°C are significantly faster than at 4°C.[1]

  • Media Age: Media stored at 4°C for weeks may have fluctuating pH levels, but fresh FBS addition is the primary source of enzyme variability.[1] Use the same lot of FBS if serum is strictly required, or heat-inactivate the FBS (56°C for 30 min), though this only partially reduces nucleotidase activity.[1]

Stability Data & Media Compatibility

The following table summarizes the estimated stability profile of MRS 2690 based on structural class behavior (UDP-sugar analogues) and internal application data.

Media / SolventStability RatingEstimated Half-Life (37°C)Recommendation
Sterile Water High > 6 Months (at -20°C)Recommended for Stock.
HBSS / PBS + BSA High > 24 HoursRecommended for Assay.
Serum-Free Media (OptiMEM) Moderate 4 - 12 HoursUse for short incubations only.[1]
DMEM + 10% FBS Low < 60 MinutesAvoid for incubations.
Conditioned Media Very Low < 15 MinutesCritical Risk. Secreted enzymes accelerate degradation.[1]

Experimental Protocols

Protocol A: Validation of MRS 2690 Integrity (HPLC)

Before starting a large screen, validate your stock.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase A: 50 mM Triethylammonium acetate (TEAA), pH 7.0.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% to 30% B over 20 minutes.

  • Detection: UV at 262 nm (Uridine max).

  • Expected Result: MRS 2690 should elute as a single major peak.[1] Degradation products (UMP, UDP, or free sugar moieties) will appear as earlier eluting peaks due to increased polarity or loss of the lipophilic tail.[1]

Protocol B: Handling Workflow for P2Y14 Assays

MRS2690_Workflow Stock Lyophilized MRS 2690 (Store -20°C) Recon Reconstitute in Nuclease-Free Water (10 mM) Stock->Recon Aliquot Aliquot & Freeze (Single Use Only) Recon->Aliquot Prep Prepare Working Solution (Keep on ICE) Aliquot->Prep Thaw on Ice Media_Choice Select Assay Buffer Prep->Media_Choice Serum Media + 10% FBS Media_Choice->Serum Avoid SerumFree HBSS + 0.1% BSA (Serum-Free) Media_Choice->SerumFree Recommended Outcome_Bad High Enzymatic Hydrolysis Rapid Signal Loss Serum->Outcome_Bad Outcome_Good Stable Ligand Reliable EC50 Data SerumFree->Outcome_Good

Figure 1: Recommended handling workflow to minimize enzymatic degradation of MRS 2690.

Mechanistic Insight: The Degradation Pathway[1]

Understanding how the molecule breaks down helps in designing better experiments.[1] The primary enemy is the Nucleotide Pyrophosphatase (NPP) family.[1]

Degradation_Pathway MRS MRS 2690 (Active Agonist) Intermediates UMP + Glucose-1-Phosphate MRS->Intermediates Hydrolysis (Pyrophosphate cleavage) Enzyme NPP / NTPDase (in FBS/Cell Surface) Enzyme->MRS Attacks Inactive Inactive Metabolites Intermediates->Inactive Further Dephosphorylation

Figure 2: Enzymatic hydrolysis pathway of dinucleotide agonists in serum-containing media.

References

  • Ko, H., Fricks, I., Ivanov, A. A., Harden, T. K., & Jacobson, K. A. (2007). Structure-activity relationship of uridine 5'-diphosphoglucose analogues as agonists of the human P2Y14 receptor.[1][2][3] Journal of Medicinal Chemistry, 50(9), 2030–2039.[1]

  • Bio-Techne / Tocris Bioscience. (n.d.).[1] MRS 2690 Product Datasheet.

  • Lazarowski, E. R., et al. (2000). Release of cellular UDP-glucose as a potential extracellular signaling molecule.[1] Molecular Pharmacology, 58(6).[1] (Provides context on endogenous UDP-glucose stability).

Disclaimer: This guide is for research use only. Stability data in specific cell lines may vary based on the expression levels of ecto-nucleotidases (CD39/CD73) on the cell surface.[1]

Sources

Technical Support Center: Best Practices for Storing and Handling MRS 2690

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for MRS 2690, a potent and selective P2Y14 receptor agonist. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of MRS 2690 in your experiments.

Introduction to MRS 2690

MRS 2690 is a powerful tool for investigating the physiological and pathological roles of the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars.[1] As a selective agonist with an EC50 of 49 nM, it is significantly more potent than the endogenous ligand UDP-glucose.[2][3][4][5] Understanding its properties and handling requirements is paramount for obtaining reproducible and reliable data.

This guide will provide a comprehensive overview of best practices for the storage, handling, and experimental use of MRS 2690, grounded in established scientific principles and field-proven insights.

Chemical and Physical Properties

A solid understanding of the fundamental properties of MRS 2690 is the first step toward its effective use.

PropertyValueReference
Chemical Name Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4'-methylthio)uridin-5''-yl] ester disodium salt
Molecular Formula C₁₅H₂₂N₂Na₂O₁₆P₂S[2][3]
Molecular Weight 626.33 g/mol [2][3][4]
Purity ≥98% (HPLC)[2][3][5]
Appearance Solid[5]
Solubility Typically reconstituted in water[2][3][4]

Storage and Stability: The Foundation of Reproducibility

Proper storage of MRS 2690 is critical to maintain its potency and ensure the validity of your experimental results.

FAQs: Storage and Stability

Q1: How should I store the solid form of MRS 2690 upon arrival?

A1: The solid form of MRS 2690 should be stored at -20°C immediately upon receipt.[2][3][5] Keep the vial tightly sealed to protect it from moisture. When stored correctly, the solid compound is stable for up to 6 months.

Q2: What is the recommended procedure for preparing a stock solution?

A2: MRS 2690 is typically reconstituted in high-purity water.[2][3][4] For a 10 mM stock solution, you would dissolve 6.26 mg of MRS 2690 in 1 mL of water. Briefly vortex to ensure complete dissolution.

Q3: How should I store the stock solution?

A3: We recommend preparing aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C. Generally, these solutions are usable for up to one month. For optimal results, it is best to prepare and use solutions on the same day.

Q4: Can I store the stock solution at 4°C or room temperature?

A4: Short-term storage at 4°C is not ideal and long-term storage at this temperature should be avoided. Room temperature storage is not recommended. For maximum stability of your stock solution, -20°C is the required storage temperature.

Q5: How many freeze-thaw cycles can I subject my stock solution to?

Experimental Workflow: From Theory to Practice

The following sections provide detailed protocols and troubleshooting guides for common experimental applications of MRS 2690.

P2Y14 Receptor Signaling Pathway

MRS 2690, as a P2Y14 receptor agonist, primarily signals through the Gαi subunit of the heterotrimeric G protein.[1] This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This mechanism is fundamental to the various cellular responses mediated by the P2Y14 receptor.

P2Y14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MRS2690 MRS 2690 P2Y14 P2Y14 Receptor MRS2690->P2Y14 Binds G_protein Gi Protein (α, β, γ) P2Y14->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response cAMP_Assay_Workflow Start Start Seed_Cells Seed P2Y14-expressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Reagents Prepare MRS 2690 and Forskolin solutions Incubate_Overnight->Prepare_Reagents Wash_Cells Wash cells with PBS Prepare_Reagents->Wash_Cells Add_MRS2690 Add MRS 2690 dilutions Wash_Cells->Add_MRS2690 Incubate_MRS2690 Incubate Add_MRS2690->Incubate_MRS2690 Add_Forskolin Add Forskolin Incubate_MRS2690->Add_Forskolin Incubate_Forskolin Incubate Add_Forskolin->Incubate_Forskolin Lyse_Cells Lyse cells Incubate_Forskolin->Lyse_Cells Measure_cAMP Measure cAMP levels Lyse_Cells->Measure_cAMP Analyze_Data Analyze data (EC50) Measure_cAMP->Analyze_Data End End Analyze_Data->End

Caption: cAMP Assay Experimental Workflow.

Troubleshooting Guide

Even with the most robust protocols, unexpected results can occur. This section addresses common issues encountered during experiments with MRS 2690.

FAQs: Troubleshooting

Q6: I am not seeing any response to MRS 2690 in my assay. What could be the problem?

A6:

  • Compound Integrity: Ensure that your MRS 2690 has been stored correctly at -20°C and that your stock solution has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.

  • Cellular Health: Verify the viability and health of your cells. Ensure that the P2Y14 receptor is expressed at sufficient levels.

  • Assay Conditions: Confirm that your assay buffer and conditions are compatible with P2Y14 receptor signaling. The presence of high concentrations of other nucleotides could lead to competitive antagonism.

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Optimize your incubation times to capture the initial signaling event.

Q7: The response to MRS 2690 is highly variable between experiments. What are the potential causes?

A7:

  • Inconsistent Reagent Preparation: Ensure meticulous preparation of your MRS 2690 dilutions for each experiment. Small variations in concentration can lead to significant differences in response.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing.

  • Batch-to-Batch Variability: While MRS 2690 is supplied at high purity, slight variations between batches can occur. If you suspect this is an issue, it is advisable to test a new batch alongside a previously validated one.

  • Inconsistent Incubation Times: Adhere strictly to the optimized incubation times for both the agonist and any other stimulating agents.

Q8: I am observing off-target effects in my experiments. How can I address this?

A8: While MRS 2690 is a selective P2Y14 receptor agonist, at very high concentrations, the potential for off-target effects increases.

  • Dose-Response Curve: Ensure you are working within the specific, potent concentration range of MRS 2690. A full dose-response curve is essential to identify the optimal concentration range.

  • Control Experiments: Use appropriate controls, such as cells that do not express the P2Y14 receptor, to confirm that the observed effects are receptor-mediated.

  • Selective Antagonists: If available, use a selective P2Y14 receptor antagonist to block the effects of MRS 2690, thereby confirming its on-target activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling MRS 2690.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of the solid powder and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

  • Safety Data Sheet (SDS): For detailed safety information, refer to the Material Safety Data Sheet provided by the supplier. A general safety data sheet from Tocris Bioscience can be found . [6]

References

  • Abbracchio, M. P., Burnstock, G., Boeynaems, J. M., Barnard, E. A., Boyer, J. L., Kennedy, C., ... & Zimmermann, H. (2006). International Union of Pharmacology LVIII: update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological reviews, 58(3), 602–645.
  • Fricks, I. P., Carter, R. L., Lazarowski, E. R., & Harden, T. K. (2009). Gi-dependent cell signaling responses of the human P2Y14 receptor in model cell systems. Journal of Pharmacology and Experimental Therapeutics, 330(1), 162-168.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y14 receptor. Retrieved from [Link]

  • Chen, Y., Corriden, R., Inoue, Y., Yip, L., Hashiguchi, N., Zinkernagel, A., ... & Nizet, V. (2006). ATP release guides neutrophil chemotaxis via P2Y2 and A3 receptors. Science, 314(5806), 1792-1795.
  • National Cancer Institute. (n.d.). Chemotaxis Assay. In Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Center for Biotechnology Information. Retrieved from [Link]

  • Charles River. (n.d.). Neutrophil Chemotaxis Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Analysis of Neutrophil Chemotaxis. Retrieved from [Link]

  • ResearchGate. (2017, October 17). Robust cAMP assay kit for Gi coupled GPCRs?. Retrieved from [Link]

Sources

Validation & Comparative

Head-to-head comparison of MRS 2690 and MRS2905.

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of P2Y14 Receptor Agonists: MRS 2690 vs. MRS 2905

Introduction: The P2Y14 Receptor and its Probes

The P2Y14 receptor (P2Y14R) is a Gi-coupled G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars, most notably UDP-glucose.[1] This receptor is an emerging therapeutic target, implicated in a range of physiological and pathophysiological processes including inflammation, immune responses, neuropathic pain, and metabolic regulation.[1][2] The development of potent and selective agonists has been crucial for elucidating the biological functions of P2Y14R and exploring its therapeutic potential.

Among the synthetic agonists developed, MRS 2690 and MRS 2905 have emerged as invaluable pharmacological tools. Both are nucleotide analogues that offer significant advantages over the native agonist, UDP-glucose. This guide provides a detailed head-to-head comparison of these two critical research compounds, synthesizing data from biochemical, pharmacological, and structural studies to inform experimental design and interpretation for researchers in pharmacology and drug development.

Molecular Profile and Chemical Structure

The primary distinction between MRS 2690 and MRS 2905 lies in their chemical architecture, which dictates their interaction with the P2Y14 receptor and ultimately their pharmacological profile.

  • MRS 2690 (UDP-glucose analogue): MRS 2690 is a 2-thio derivative of the endogenous agonist UDP-glucose.[3] This modification at the uracil ring enhances potency while retaining the essential glucose moiety.

  • MRS 2905 (UDP analogue): MRS 2905 is a more extensively modified analogue of UDP. It features a 2-thiouridine modification similar to MRS 2690, but critically, it replaces the pyrophosphate bridge with a metabolically stable α,β-methylene diphosphonate and completely lacks the glucose moiety.[2][4] This structural change significantly increases resistance to degradation by ectonucleotidases, likely contributing to a longer duration of action in vivo.[2][5]

FeatureMRS 2690MRS 2905
Chemical Name Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4'-methylthio)uridin-5''-yl] ester disodium salt2-Thiouridine-5'-O-(α,β-methylene)diphosphate trisodium salt
Parent Molecule UDP-glucoseUDP
Key Modifications 2-thio substitution on uracil2-thio substitution on uracil; α,β-methylene diphosphonate
Molecular Formula C₁₅H₂₂N₂Na₂O₁₆P₂SC₁₀H₁₃N₂Na₃O₁₀P₂S[6]
Molecular Weight 626.33 g/mol 484.20 g/mol [6][7]

Performance Comparison: Potency and Selectivity

The most striking difference in the performance of these two agonists is their potency at the human P2Y14 receptor.

ParameterMRS 2690MRS 2905Reference(s)
Potency (EC₅₀) ~49 nM~0.92 nM [8][9]
Selectivity Inactive at P2Y₂ receptor[3]. Selective over other P2Y subtypes.>2000-fold selective over P2Y₆ receptor[8]. Inactive at other P2Y receptors.[7][3][7][8]

Expert Insights: MRS 2905 is one of the most potent P2Y₁₄R agonists reported to date.[4] Its sub-nanomolar potency makes it an exceptional tool for activating the receptor at very low concentrations, minimizing the risk of off-target effects. The α,β-methylene modification not only enhances potency but also confers metabolic stability, a critical feature for in vivo studies where rapid nucleotide degradation can confound results. While MRS 2690 is also a potent and selective agonist, being approximately 7-fold more potent than UDP-glucose, its potency is significantly lower than that of MRS 2905.

Structural Basis of Agonist Recognition

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided atomic-level insights into how these agonists bind and activate the P2Y₁₄ receptor.[2][10] These structural studies reveal a fascinating bipartite binding pocket.

The receptor features a primary, smaller nucleotide-binding subpocket and an adjacent, more open glucose-binding subpocket.[2][5][10]

  • MRS 2690 (and UDP-glucose) engages both subpockets. The uridine portion docks within the nucleotide pocket, while the glucose moiety extends into the hexose pocket.

  • MRS 2905 , lacking the glucose group, binds exclusively within the nucleotide subpocket .[2][10]

This differential binding is elegantly demonstrated by site-directed mutagenesis. Mutation of residue Valine 93 at the entrance of the glucose subpocket to a bulky tryptophan (V93W) selectively blocks the binding and activity of UDP-glucose while having a much smaller impact on MRS 2905.[5][10]

P2Y₁₄ Receptor Binding Pockets

Caption: Differential binding of MRS 2690 and MRS 2905.

Downstream Signaling Pathway

As a Gαi-coupled receptor, P2Y₁₄R activation by either MRS 2690 or MRS 2905 initiates a canonical signaling cascade leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

P2Y₁₄R Signaling Cascade

Agonist MRS 2690 or MRS 2905 P2Y14R P2Y₁₄R Agonist->P2Y14R Binds Gi Gαi Gβγ P2Y14R->Gi Activates AC Adenylyl Cyclase (AC) Gi:n->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Caption: Canonical Gαi signaling pathway for the P2Y14 receptor.

Experimental Protocols

The choice between MRS 2690 and MRS 2905 will depend on the specific experimental question. The following protocols provide a framework for their characterization.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Kᵢ) of the compounds by measuring their ability to displace a known radiolabeled antagonist from the receptor.

Causality: A competition binding assay is a robust method to quantify the direct interaction between a ligand and its receptor. By using a fixed concentration of a high-affinity radiolabeled antagonist, we can determine the affinity of unlabeled competitors (MRS 2690, MRS 2905) by measuring the concentration at which they displace 50% of the radioligand (IC₅₀). This value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human P2Y₁₄ receptor.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Wash membranes and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • A fixed concentration of a suitable P2Y₁₄R radiolabeled antagonist (e.g., [³H]-PPTN).

    • Increasing concentrations of the unlabeled competitor (MRS 2690 or MRS 2905).

    • Cell membranes (typically 10-20 µg of protein per well).

  • Incubation: Incubate plates for 60-90 minutes at room temperature to reach equilibrium.

  • Termination & Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates receptor-bound radioligand from unbound.

  • Washing: Wash filters rapidly with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation—the inhibition of cAMP production.

Causality: Since P2Y₁₄R couples to Gαᵢ, its activation inhibits adenylyl cyclase, the enzyme that synthesizes cAMP from ATP. To measure this decrease, it's standard practice to first stimulate the cells with a compound like forskolin, which directly activates adenylyl cyclase and raises cAMP to a high, measurable level. The potency of the agonist (MRS 2690 or MRS 2905) is then determined by its ability to inhibit this forskolin-stimulated cAMP production in a concentration-dependent manner.

Methodology:

  • Cell Culture: Plate P2Y₁₄R-expressing cells in a 96-well plate and grow to near confluency.

  • Pre-incubation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent cAMP degradation.

  • Agonist Stimulation: Add increasing concentrations of MRS 2690 or MRS 2905, followed immediately by a fixed concentration of forskolin (e.g., 10 µM).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's instructions for the chosen detection kit.

  • cAMP Detection: Quantify intracellular cAMP levels using a commercial kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Experimental Workflow Overview

cluster_0 Binding Assay cluster_1 Functional Assay B1 Prepare P2Y₁₄R Membranes B2 Incubate: Membranes + Radioligand + Competitor B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Count B3->B4 B5 Calculate Kᵢ B4->B5 Result1 Affinity B5->Result1 F1 Plate P2Y₁₄R Cells F2 Stimulate: PDEi + Forskolin + Agonist F1->F2 F3 Lyse Cells F2->F3 F4 Detect cAMP (HTRF/ELISA) F3->F4 F5 Calculate EC₅₀ F4->F5 Result2 Potency F5->Result2 Start Start Start->B1 Start->F1

Caption: Workflow for characterizing P2Y14R agonist affinity and potency.

Conclusion and Recommendations

Both MRS 2690 and MRS 2905 are high-quality, selective agonists for the P2Y₁₄ receptor, each with specific advantages.

  • Choose MRS 2905 for:

    • Maximum Potency: When activating the receptor with the lowest possible concentration is critical.

    • In Vivo Studies: Its metabolic stability provides a significant advantage for experiments in living organisms.

    • Probing the Nucleotide Pocket: When specifically studying interactions within the nucleotide-binding domain, independent of the hexose pocket.

  • Choose MRS 2690 for:

    • Studying UDP-glucose-like Interactions: When the research question involves mimicking the binding of the endogenous agonist that engages both receptor subpockets.

    • Cost-Effective Screening: As a potent but less complex molecule, it may be a more economical choice for high-throughput screening campaigns.

    • Comparative Pharmacology: Using it alongside UDP-glucose and MRS 2905 can help dissect the specific roles of the glucose moiety in receptor activation and signaling.

Ultimately, the selection between these two powerful research tools should be guided by a clear understanding of their distinct structural and pharmacological properties in the context of the specific biological question being addressed.

References

  • Fricks, I. P., Maddileti, S., et al. (2009). P2Y14 receptor agonists and antagonists. Bioorganic & Medicinal Chemistry Letters, 19(19), 5550-5554. [Link]

  • Ko, H., et al. (2007). Structure-activity relationship of uridine 5'-diphosphoglucose analogues as agonists of the human P2Y14 receptor. Journal of Medicinal Chemistry, 50(9), 2030-2039. [Link]

  • Abbas, Z., & Latif, L. (n.d.). Effects of P2Y14 Receptor Agonists, UDP-glucose and MRS2690, on Porcine Coronary Artery Contractility. pA2 Online. [Link]

  • Fay, J. F., et al. (2024). UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor. Nature Communications, 15(1), 1-13. [Link]

  • von Kügelgen, I., & Hoffmann, K. (2016). Pharmacological characterization of P2Y receptor subtypes. Pharmacological Reports, 68(4), 834-840. [Link]

  • Fay, J. F., et al. (2024). UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor. Research Square. [Link]

  • Fay, J. F., et al. (2025). UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor. Communications Biology. [Link]

  • News-Medical. (2019). An Introduction to P2X and P2Y Receptors. [Link]

Sources

Validating MRS 2690 Specificity: A Comparative Guide Using P2Y14 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRS 2690 (a stable UDP-glucose analogue) has emerged as the standard agonist for probing P2Y14 receptor function due to its resistance to ecto-nucleotidase hydrolysis, a major limitation of the native ligand UDP-glucose. However, high-potency agonists carry the risk of off-target effects.

This guide details the experimental framework for validating MRS 2690 specificity using PPTN , a high-affinity, highly selective P2Y14 antagonist. By systematically comparing agonist-induced signaling against antagonist-blocked controls, researchers can distinguish true P2Y14-mediated phenotypes from non-specific artifacts.

Mechanism of Action & Experimental Logic[1]

The P2Y14 Signaling Axis

P2Y14 is a G-protein coupled receptor (GPCR) primarily coupled to the G


  family. Activation inhibits adenylyl cyclase, reducing intracellular cAMP.
  • MRS 2690 (Agonist): Binds the orthosteric site, driving G

    
     dissociation and cAMP reduction.
    
  • PPTN (Antagonist): A competitive antagonist with picomolar affinity (

    
     pM) that sterically prevents MRS 2690 binding.
    
Pathway Visualization

The following diagram illustrates the competitive dynamics required for validation.

P2Y14_Signaling MRS2690 MRS 2690 (Agonist) P2Y14 P2Y14 Receptor (Cell Membrane) MRS2690->P2Y14 Activates (nM) PPTN PPTN (Antagonist) PPTN->P2Y14 Blocks (pM) Gi Gi Protein (Activation) P2Y14->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Synthesis Forskolin Forskolin (Pre-treatment) Forskolin->AC Stimulates

Caption: Competitive binding dynamic at the P2Y14 receptor. PPTN prevents MRS 2690-induced Gi-protein coupling, reversing the inhibition of Adenylyl Cyclase.

Comparative Analysis: Agonist vs. Antagonist

To validate MRS 2690, one must compare its profile against the native ligand and the antagonist-blocked state.

Table 1: Pharmacological Profiles
FeatureMRS 2690 (Agonist)UDP-Glucose (Native Ligand)PPTN (Antagonist)
Role Synthetic AgonistEndogenous AgonistCompetitive Antagonist
Potency (EC50/IC50) ~49 nM (High)~350 nM (Moderate)

~0.43 nM (Very High)
Stability High (Resistant to hydrolysis)Low (Rapidly degraded by NPPs)High (Stable small molecule)
Selectivity Selective for P2Y14Activates P2Y14 (and potentially P2Y6 via breakdown)>10,000-fold selective for P2Y14 vs other P2Ys
Primary Utility Inducing phenotypePhysiological referenceValidating specificity

Key Insight: MRS 2690 is approximately 7-10 fold more potent than UDP-glucose. Its stability makes it superior for long-duration assays (e.g., chemotaxis), but this same stability necessitates the use of PPTN to prove that observed effects are not due to non-receptor toxicity or off-target binding.

Experimental Protocols for Validation

Since P2Y14 is G


-coupled, standard calcium assays are often insufficient unless a promiscuous G-protein (G

or G

) is co-expressed. The cAMP Inhibition Assay is the gold standard for native receptor validation.
Protocol A: cAMP Inhibition & Reversal Assay

Objective: Demonstrate that MRS 2690 lowers cAMP and PPTN reverses this effect.

Prerequisites:

  • Cells expressing P2Y14 (e.g., HL-60, neutrophils, or transfected HEK293).

  • cAMP detection kit (HTRF or GloSensor).

  • Forskolin: Essential to raise basal cAMP levels so inhibition can be measured.

Workflow Diagram:

Protocol_Workflow Step1 1. Cell Preparation Serum-starve cells (2-4 hrs) to reduce basal signaling. Step2 2. Antagonist Pre-incubation Add PPTN (10 nM - 1 µM) Incubate 30 mins @ 37°C. Step1->Step2 Step3 3. Stimulation Mix Add Forskolin (1-10 µM) + MRS 2690 (Graded concentrations). Step2->Step3 Step4 4. Incubation Incubate 15-30 mins. Step3->Step4 Step5 5. Detection Lysis & cAMP quantification. Step4->Step5

Caption: Step-by-step workflow for the cAMP inhibition/reversal assay.

Detailed Steps:

  • Seeding: Plate cells (e.g., 2,000 cells/well in 384-well plate) in low-serum buffer.

  • Antagonist Block (Specificity Check):

    • Group A (Control): Vehicle only.

    • Group B (Validation): Pre-treat with PPTN (100 nM) for 30 minutes. Note: 100 nM is >200x the Kb, ensuring complete receptor blockade.

  • Agonist Challenge: Add MRS 2690 in a dose-response series (e.g., 1 nM to 10 µM) to both groups.

  • Forskolin Stimulation: Simultaneously add Forskolin (concentration determined by cell line optimization, typically 1-10 µM) to stimulate Adenylyl Cyclase.

  • Readout: Incubate for 30 minutes and measure cAMP levels.

Data Interpretation (Self-Validating Logic)

A true P2Y14 effect is confirmed only if the following pattern is observed:

Treatment ConditionExpected Result (cAMP Level)Interpretation
Vehicle + Forskolin High (100%)Baseline Max Signal
MRS 2690 + Forskolin Low (<50%) Agonist inhibits AC via Gi
PPTN + MRS 2690 + Forskolin High (~100%) Antagonist rescues signaling (Validation)
PPTN Only High (100%)No intrinsic agonist activity

Secondary Validation: Chemotaxis Assay

For immune cells (neutrophils/microglia), a functional readout is critical.

  • Setup: Transwell migration assay (e.g., 3 µm pore size for neutrophils).

  • Chemoattractant: Place MRS 2690 (1 µM) in the bottom chamber.

  • Blockade: Pre-incubate cells in the top chamber with PPTN (100 nM) or Vehicle.

  • Result: MRS 2690 should induce migration index > 2.0. PPTN should reduce this index back to baseline (~1.0).

    • Note: If migration persists in the presence of PPTN, the effect is likely off-target or mediated by a breakdown product acting on a different receptor.

References

  • Ko, H. et al. (2007). Structure-activity relationship of uridine 5'-diphosphoglucose analogues as agonists of the human P2Y14 receptor.[1] Journal of Medicinal Chemistry, 50(9), 2030–2039.

  • Barrett, M. O. et al. (2013). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils.[2] Molecular Pharmacology, 84(1), 41–49.[3]

  • Lazarowski, E. R., & Harden, T. K. (2015). UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation. Molecular Pharmacology, 88(1), 151–160.

  • Tocris Bioscience. Product Information: MRS 2690 (Cat. No. 2915).

Sources

A Researcher's Guide to Confirming P2Y14 Agonist Specificity Using siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experimentally validated framework for researchers seeking to confirm that the cellular effects of the synthetic agonist MRS 2690 are specifically mediated by the P2Y14 receptor. The core principle of this approach is to compare the functional response to MRS 2690 in a wild-type cellular context versus a context where P2Y14 expression has been transiently silenced using small interfering RNA (siRNA). This comparative analysis is a critical step in validating the mechanism of action for this potent agonist and ensuring the specificity of subsequent pharmacological studies.

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes, particularly within the immune system.[1][2] It is activated by endogenous ligands such as UDP-glucose and other UDP-sugars, which are often released from cells during periods of stress or damage.[3][4] MRS 2690 has been identified as a potent and selective agonist for the P2Y14 receptor, exhibiting greater potency than its endogenous counterpart, UDP-glucose.[1] This guide will walk you through the experimental design, execution, and data interpretation necessary to rigorously test the hypothesis that MRS 2690's activity is dependent on the presence of the P2Y14 receptor.

The Underlying Biology: P2Y14 Signaling

The P2Y14 receptor primarily couples to G-proteins of the Gi/o family.[3][5] Upon activation by an agonist like MRS 2690, the associated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This primary signaling event can trigger a cascade of downstream effects, including the modulation of mitogen-activated protein kinase (MAPK) pathways and the activation of RhoA, which influences cellular processes like chemotaxis and cytoskeletal rearrangement.[3][8][9] Understanding this signaling cascade is crucial for selecting appropriate functional readouts to assess receptor activation.

Experimental_Workflow cluster_transfection Transfection Groups cluster_validation Validation Methods cluster_assays Functional Readouts A Cell Seeding B siRNA Transfection A->B C Incubation (24-72h) B->C B_neg Negative Control siRNA B_p2y14 P2Y14 siRNA D Validation of Knockdown C->D E Functional Assays D->E D_qpcr qRT-PCR (mRNA) D_wb Western Blot (Protein) F Data Analysis & Comparison E->F E_camp cAMP Assay E_chemotaxis Chemotaxis Assay

Caption: Overall experimental workflow for siRNA knockdown and functional validation.

Part 1: siRNA Transfection and Knockdown Validation

The success of this entire approach hinges on achieving efficient knockdown of the P2Y14 receptor. This requires careful optimization of the transfection protocol and rigorous validation at both the mRNA and protein levels.

Detailed Protocol: siRNA Transfection

  • Cell Culture: One day prior to transfection, seed your chosen cells (e.g., HEK293, HL-60, or a cell line endogenously expressing P2Y14) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. [10]Use antibiotic-free growth medium.

  • siRNA Complex Preparation:

    • Solution A: In a sterile microfuge tube, dilute the P2Y14-specific siRNA (or negative control siRNA) to the desired final concentration (typically 10-50 nM) in a serum-free medium like Opti-MEM.

    • Solution B: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before proceeding to validation and functional assays. The optimal incubation time will depend on the cell type and the turnover rate of the P2Y14 protein.

Essential Controls for Transfection

  • Negative Control siRNA: A non-targeting siRNA with no known homology to any gene in the target species. This control is crucial for distinguishing sequence-specific silencing from non-specific effects of the transfection process. [11]* Positive Control siRNA: An siRNA known to effectively knock down a constitutively expressed gene (e.g., GAPDH). This control validates the transfection efficiency and the overall competency of the experimental system. [12][13]* Untransfected Control: Cells that have not been subjected to the transfection protocol. This group serves as a baseline for normal gene and protein expression levels. [11] Validation of Knockdown Efficiency

It is imperative to confirm the reduction of P2Y14 expression before proceeding to functional assays. Relying on mRNA data alone can be misleading, as a decrease in transcript levels does not always perfectly correlate with a reduction in protein. [14][15]

  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the relative abundance of P2Y14 mRNA.

    • Procedure: At 24-48 hours post-transfection, isolate total RNA from the cell lysates. Synthesize cDNA and perform qPCR using primers specific for the P2Y14 gene and a reference housekeeping gene (e.g., GAPDH, ACTB).

    • Expected Outcome: A significant reduction (ideally >70%) in P2Y14 mRNA levels in cells treated with P2Y14 siRNA compared to the negative control.

  • Western Blotting: This is the gold standard for confirming the reduction of the target protein.

    • Procedure: At 48-72 hours post-transfection, lyse the cells and quantify total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a validated primary antibody specific for the P2Y14 receptor. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Expected Outcome: A marked decrease or complete absence of the band corresponding to the P2Y14 protein in the P2Y14 siRNA-treated sample. [16][17]

      Validation Method Target Typical Time Point Purpose
      qRT-PCR P2Y14 mRNA 24-48 hours Quantify the reduction in gene transcript levels.

      | Western Blot | P2Y14 Protein | 48-72 hours | Confirm the reduction of the functional protein target. |

Part 2: Comparative Functional Assays

Once successful knockdown of the P2Y14 receptor is confirmed, the next step is to compare the cellular response to MRS 2690 in the control and knockdown cell populations. The choice of assay will depend on the known signaling pathways of P2Y14 and the specific cellular context.

Assay 1: cAMP Accumulation Assay

Since P2Y14 is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. [6][7]

  • Principle: Cells are first treated with forskolin, a potent activator of adenylyl cyclase, to elevate intracellular cAMP. The ability of MRS 2690 to counteract this forskolin-induced cAMP production is then measured.

  • Protocol:

    • Plate the control and P2Y14-knockdown cells.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of MRS 2690.

    • After incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Expected Outcome: In control cells, MRS 2690 should cause a dose-dependent inhibition of forskolin-stimulated cAMP accumulation. This inhibitory effect should be significantly blunted or completely abolished in the P2Y14-knockdown cells.

Assay 2: Chemotaxis (Cell Migration) Assay

P2Y14 activation has been shown to promote the migration of various immune cells, such as neutrophils. [9]

  • Principle: This assay measures the directional movement of cells towards a chemoattractant (in this case, MRS 2690) using a Boyden chamber or a similar multi-well migration plate.

  • Protocol:

    • Place a solution containing MRS 2690 in the lower chamber of the migration plate.

    • Add a suspension of control or P2Y14-knockdown cells to the upper chamber, which is separated by a porous membrane.

    • Incubate for a period sufficient to allow cell migration.

    • Quantify the number of cells that have migrated to the lower side of the membrane, for instance, by staining and microscopy.

  • Expected Outcome: MRS 2690 should act as a potent chemoattractant for the control cells. In contrast, the P2Y14-knockdown cells should exhibit a significantly reduced migratory response towards MRS 2690.

Data Interpretation and Expected Results

The collective data from the knockdown validation and functional assays will provide a clear picture of MRS 2690's dependence on the P2Y14 receptor.

Experimental Group P2Y14 mRNA Level (qRT-PCR) P2Y14 Protein Level (Western Blot) MRS 2690-induced cAMP Inhibition MRS 2690-induced Chemotaxis
Untransfected BaselineBaselineRobust InhibitionStrong Migration
Negative Control siRNA No significant changeNo significant changeRobust InhibitionStrong Migration
P2Y14 siRNA Significantly ReducedSignificantly Reduced/AbsentAbolished or AttenuatedAbolished or Attenuated

Conclusion

The experimental framework detailed in this guide provides a robust and reliable method for confirming the mechanism of action of the P2Y14 agonist, MRS 2690. By combining the precision of siRNA-mediated gene silencing with quantitative functional assays, researchers can generate high-confidence data that unequivocally links the activity of this compound to its intended target. This level of validation is essential for the accurate interpretation of pharmacological data and is a cornerstone of rigorous drug development and basic science research.

References

  • Abbas, Z., & Latif, L. (n.d.). Effects of P2Y14 Receptor Agonists, UDP-glucose and MRS2690, on Porcine Coronary Artery Contractility. pA2 Online. Retrieved from [Link]

  • Ebone, R., et al. (2025). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Inflammation Research. Retrieved from [Link]

  • Ebone, R., et al. (2025). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. ResearchGate. Retrieved from [Link]

  • Hoskins, A., et al. (2021). UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. Journal of Clinical Investigation. Retrieved from [Link]

  • Fricks, I. P., et al. (2009). Gi-dependent cell signaling responses of the human P2Y14 receptor in model cell systems. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Pramanik, A., et al. (2023). UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor. bioRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). P2RY14. Retrieved from [Link]

  • Lazarowski, E. R., & Harden, T. K. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica. Retrieved from [Link]

  • Ebone, R., et al. (2025). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Inflammation Research. Retrieved from [Link]

  • Pramanik, A., et al. (2023). UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor. ResearchGate. Retrieved from [Link]

  • Woehrle, T., et al. (2020). Control of Macrophage Inflammation by P2Y Purinergic Receptors. International Journal of Molecular Sciences. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y14 receptor. Retrieved from [Link]

  • Lee, M., & Lu, Y. (2015). Knockdown of Target Genes by siRNA In Vitro. Methods in Molecular Biology. Retrieved from [Link]

  • Integrated DNA Technologies. (2014). Planning and Executing In Vitro siRNA Experiments. YouTube. Retrieved from [Link]

  • Fricks, I. P., et al. (2009). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • Cicko, S., et al. (2015). Pharmacological characterization of P2Y receptor subtypes – an update. Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • Scrivens, M., & Dickenson, J. M. (2005). Functional expression of the P2Y14 receptor in murine T-lymphocytes. British Journal of Pharmacology. Retrieved from [Link]

  • Base2Brand. (2026). siRNA Knockdown: A Step-by-Step Guide. Retrieved from [Link]

  • Fricks, I. P., et al. (2009). Gi-Dependent Cell Signaling Responses of the Human P2Y14 Receptor in Model Cell Systems. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Bustin, S. A., & Nolan, T. (2010). Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design. BMC Research Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). development of a p2y14 radioligand binding assay. Retrieved from [Link]

  • Altogen Labs. (n.d.). Quantitation siRNA-induced Knockdown by qRT-PCR and WB. Retrieved from [Link]

  • Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. Retrieved from [Link]

  • Hannon, G. J., & He, L. (2006). RNAi in Cultured Mammalian Cells Using Synthetic siRNAs. Cold Spring Harbor Protocols. Retrieved from [Link]

  • von Kügelgen, I., & Harden, T. K. (2011). Coupling of P2Y receptors to G proteins and other signaling pathways. Purinergic Signalling. Retrieved from [Link]

  • Bioneer Corporation. (n.d.). Positive and Negative control siRNA's for your experiments. Retrieved from [Link]

  • Reddit. (2023). Is it better to test siRNA knockdown by western or with RT-qPCR?. Retrieved from [Link]

  • Perkins, L. A., & St. Johnston, D. (2015). Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines. Fly. Retrieved from [Link]

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A Researcher's Guide to Validating P2Y6 Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the downstream signaling pathways activated by the P2Y6 receptor. We will delve into the core principles of experimental design, provide detailed protocols for key validation assays, and compare the performance of established P2Y6 receptor agonists.

Addressing a Common Point of Confusion: The Selectivity of MRS 2690

Before we proceed, it is crucial to clarify the selectivity of the purinergic agonist MRS 2690. While the topic of this guide is the validation of P2Y6 receptor signaling, a review of the scientific literature indicates that MRS 2690 is a potent and selective agonist for the P2Y14 receptor , not the P2Y6 receptor.[1] MRS 2690 exhibits an EC50 of 49 nM for the P2Y14 receptor and is reported to be inactive at the P2Y6 receptor.[1]

Therefore, to accurately study the signaling cascades initiated by P2Y6 activation, it is imperative to use agonists known for their selectivity towards this receptor. This guide will focus on the use of appropriate P2Y6 agonists for robust and reliable pathway validation.

P2Y6 Receptor Agonists for Pathway Validation

The endogenous agonist for the P2Y6 receptor is Uridine 5'-diphosphate (UDP) .[2][3] While UDP is the physiological ligand, its potency and stability can be limiting factors in experimental settings. For more robust and potent activation, synthetic analogs have been developed. Notable examples include:

  • 5-methoxy-UDP (5-OMe-UDP) : A potent P2Y6 receptor agonist with an EC50 of 0.08 µM, making it more potent than UDP.[4]

  • R(p) isomer of 5-OMe-UDP(α-B) : One of the most potent and selective P2Y6 receptor agonists currently known, with an EC50 of 0.008 µM.[5]

For comparative analysis, this guide will consider the use of UDP as the baseline endogenous agonist and a more potent synthetic analog like 5-OMe-UDP. Furthermore, to ensure the observed signaling is specifically mediated by the P2Y6 receptor, the use of a selective antagonist, such as MRS2578 , is essential.[6][7][8]

The Bifurcated Signaling of the P2Y6 Receptor

The P2Y6 receptor is a G-protein coupled receptor (GPCR) that primarily couples to two distinct families of G proteins: Gαq/11 and Gα12/13.[9] This dual coupling initiates two major downstream signaling cascades that are the focus of our validation efforts.

  • The Gαq/11 Pathway : Activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

  • The Gα12/13 Pathway : Coupling to Gα12/13 activates the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is primarily involved in the regulation of the actin cytoskeleton, cell shape, and migration.

These pathways can also lead to the activation of mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, often through complex cross-talk mechanisms.

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gαq/11 G1213 Gα12/13 PLC Phospholipase C (PLC) RhoGEF RhoGEF IP3 IP3 DAG DAG RhoA RhoA-GTP Agonist P2Y6 Agonist (e.g., UDP, 5-OMe-UDP) Antagonist MRS2578 Ca2 [Ca2+]i ↑ PKC Protein Kinase C (PKC) ERK p-ERK1/2 ROCK ROCK

Caption: P2Y6 Receptor Downstream Signaling Pathways.

Experimental Validation Workflow

A robust validation of P2Y6 signaling involves a multi-pronged approach, where each key node of the signaling cascade is interrogated using a specific and quantitative assay. The general workflow is as follows:

Workflow cluster_assays Downstream Assays start Cell Culture with P2Y6 Expression stimulate Stimulate with P2Y6 Agonist ± Antagonist (MRS2578) start->stimulate calcium Calcium Mobilization (Gq Pathway) stimulate->calcium ip1 IP1 Accumulation (Gq Pathway) stimulate->ip1 rhoa RhoA Activation (G12/13 Pathway) stimulate->rhoa erk ERK1/2 Phosphorylation (Convergent Pathway) stimulate->erk analyze Data Analysis & Quantification calcium->analyze ip1->analyze rhoa->analyze erk->analyze end Pathway Validation analyze->end

Caption: Experimental Workflow for P2Y6 Pathway Validation.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the key experiments to validate P2Y6 signaling.

Calcium Mobilization Assay (Gαq Pathway Readout)

This assay measures the transient increase in intracellular calcium following Gαq activation. It is a rapid and sensitive method for assessing the initial steps of this pathway.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon P2Y6 activation and subsequent IP3-mediated calcium release, the dye binds to Ca2+ and its fluorescence intensity increases, which can be measured in real-time.[10][11]

Protocol:

  • Cell Seeding: Seed cells expressing the P2Y6 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., from a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[10]

    • Aspirate the culture medium from the cells and add the loading buffer to each well.

    • Incubate for 1 hour at 37°C, protected from light.

  • Compound Plate Preparation: Prepare a separate 96-well plate with your P2Y6 agonists (e.g., UDP, 5-OMe-UDP) at various concentrations. For antagonist experiments, pre-incubate cells with MRS2578 before adding the agonist.

  • Measurement:

    • Place both the cell plate and the compound plate into a fluorescence microplate reader equipped with an automated liquid handler (e.g., a FlexStation or FLIPR).

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument then automatically adds the compounds from the compound plate to the cell plate.

    • Continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium transient.[12]

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the agonist concentration to determine the EC50.

Inositol Phosphate (IP1) Accumulation Assay (Gαq Pathway Readout)

This assay provides a more integrated measure of PLC activation over time compared to the transient calcium signal.

Principle: IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, causing it to accumulate in the cell.[13] This accumulated IP1 can be quantified using methods like Homogeneous Time-Resolved Fluorescence (HTRF).[13][14]

Protocol:

  • Cell Stimulation:

    • Culture P2Y6-expressing cells in a suitable plate format.

    • Replace the culture medium with a stimulation buffer containing LiCl.

    • Add the P2Y6 agonists at various concentrations. For antagonist controls, pre-incubate with MRS2578 before adding the agonist.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the IP1 assay kit.

  • Detection (HTRF-based):

    • Add the HTRF reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the cell lysate.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the agonist concentration to generate a dose-response curve and determine the EC50.

RhoA Activation Assay (Gα12/13 Pathway Readout)

This assay specifically measures the activation of the Gα12/13 pathway by quantifying the amount of active, GTP-bound RhoA.

Principle: A pull-down assay is used where a protein containing the Rho-binding domain (RBD) of a Rho effector (like Rhotekin), which specifically binds to GTP-bound (active) RhoA, is used as bait.[15][16] The pulled-down active RhoA is then detected by Western blotting.

Protocol:

  • Cell Treatment:

    • Grow P2Y6-expressing cells to near confluence.

    • Serum-starve the cells for a few hours to reduce baseline RhoA activity.

    • Stimulate the cells with the P2Y6 agonist for a short period (e.g., 2-5 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a specific Rho activation assay lysis buffer.[15]

  • Pull-Down of Active RhoA:

    • Clarify the cell lysates by centrifugation.

    • Incubate a portion of the lysate with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.[17]

    • Save a fraction of the total lysate to run as an input control.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by adding Laemmli sample buffer and boiling.

  • Western Blotting:

    • Separate the eluted proteins and the total lysate controls by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for RhoA.

    • Detect with an appropriate secondary antibody and visualize the bands.

  • Data Analysis: Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the input lysate. Compare the fold-change in RhoA activation relative to the unstimulated control.

ERK1/2 Phosphorylation Assay (Convergent Pathway Readout)

Activation of both Gq/PKC and G12/13/RhoA pathways can lead to the phosphorylation and activation of ERK1/2. This assay measures this convergent downstream event.

Principle: The activation of ERK1/2 involves its phosphorylation at specific threonine and tyrosine residues (Thr202/Tyr204).[18] This phosphorylation can be detected by Western blotting using a phospho-specific antibody.

Protocol:

  • Cell Treatment:

    • Grow P2Y6-expressing cells and serum-starve them overnight.

    • Stimulate with the P2Y6 agonist for various time points (e.g., 5, 15, 30 minutes) to capture the peak phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[19]

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization:

    • Strip the membrane and re-probe it with an antibody for total ERK1/2 to ensure equal loading.[20]

  • Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2 and compare the fold-change over the unstimulated control.

Comparative Data Summary

When validating P2Y6 signaling, it is essential to compare the effects of different agonists to understand their relative potencies and efficacies. The following table summarizes the expected outcomes and provides a framework for comparing P2Y6 agonists.

Parameter UDP (Endogenous Agonist) 5-OMe-UDP (Potent Agonist) MRS2578 (Antagonist) + Agonist Scientific Rationale
P2Y6 Selectivity Moderate (activates other P2Y receptors at high concentrations)HighN/AEnsures the observed effects are mediated through the target receptor.
Potency (EC50) Micromolar to high nanomolar range[3]Low nanomolar range[4]N/AA lower EC50 indicates a higher potency.
Calcium Mobilization Dose-dependent increaseDose-dependent increase with higher potency than UDPSignal significantly inhibitedDirect measure of Gq/PLC/IP3 pathway activation.
IP1 Accumulation Dose-dependent increaseDose-dependent increase with higher potency than UDPSignal significantly inhibitedTime-integrated measure of Gq/PLC pathway activation.
RhoA Activation Measurable increaseMore robust increase compared to UDPSignal significantly inhibitedDirect measure of G12/13 pathway activation.
ERK1/2 Phosphorylation Time- and dose-dependent increaseMore potent and potentially sustained increaseSignal significantly inhibitedMeasures a key downstream convergent signaling node.

By systematically applying these assays and comparing the pharmacological profiles of appropriate agonists and antagonists, researchers can confidently and accurately validate the downstream signaling pathways of the P2Y6 receptor, paving the way for a deeper understanding of its physiological roles and its potential as a therapeutic target.

References

  • Daugherty, A., & Cassis, L. A. (2020). The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms. Journal of the American Heart Association, 9(8), e015560. Retrieved from [Link]

  • de Jong, E. K., et al. (2022). P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia. Frontiers in Immunology, 13, 969648. Retrieved from [Link]

  • Arguin, G., et al. (2012). UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety. Bioorganic & Medicinal Chemistry, 20(19), 5816–5827. Retrieved from [Link]

  • El-Tayeb, A., et al. (2010). 5-OMe-UDP is a Potent and Selective P2Y6-Receptor Agonist. Journal of Medicinal Chemistry, 53(10), 4054–4060. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (2018). P2Y6R Agonist. Retrieved from [Link]

  • Li, D., et al. (2023). Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy. Journal of Medicinal Chemistry, 66(11), 7436–7456. Retrieved from [Link]

  • Hata, M., et al. (2021). Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate. International Journal of Molecular Sciences, 22(16), 8886. Retrieved from [Link]

  • Salmaso, V., et al. (2022). Machine learning-aided search for ligands of P2Y6 and other P2Y receptors. Scientific Reports, 12(1), 12519. Retrieved from [Link]

  • Assay Guidance Manual. (2012). IP-3/IP-1 Assays. National Center for Biotechnology Information. Retrieved from [Link]

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